molecular formula C12H21N3O B1483945 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol CAS No. 2091167-72-3

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Numéro de catalogue: B1483945
Numéro CAS: 2091167-72-3
Poids moléculaire: 223.31 g/mol
Clé InChI: KQGGMJJRLYFWCX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-tert-butyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)8-9-5-4-6-13-9/h7,9,13-14H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGMJJRLYFWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and X-Ray Crystallography of 3-(tert-Butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol represents a highly functionalized heterocyclic scaffold with profound utility in medicinal chemistry, particularly as a bidentate chelating agent and a kinase inhibitor pharmacophore. The structural complexity of this molecule arises from three competing elements: the steric bulk of the C3 tert-butyl group, the prototropic tautomerism of the pyrazol-5-ol core, and the stereochemistry/basicity of the N1 pyrrolidin-2-ylmethyl appendage.

This technical whitepaper provides an in-depth guide to the solid-state structural analysis of this compound via Single-Crystal X-Ray Diffraction (SC-XRD). By detailing the causality behind experimental protocols and structural dynamics, this guide serves as a self-validating framework for researchers conducting crystallographic studies on complex pyrazole derivatives.

Structural Dynamics: Tautomerism and Intramolecular Interactions

Prototropic Tautomerism in the Solid State

Pyrazol-5-ols are notorious for their complex tautomeric equilibria. Depending on the solvent polarity, temperature, and solid-state packing forces, these compounds can exist in three distinct forms: the OH-form (1H-pyrazol-5-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one)[1].

In solution, NMR spectroscopy often yields time-averaged signals that obscure the dominant tautomer[2]. However, during crystallization, the molecule is trapped in a specific deep thermodynamic well. For 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, the enol-to-keto tautomerism is heavily influenced by the N1 substituent[3]. The proximity of the basic pyrrolidine nitrogen to the C5 oxygen creates a highly favorable environment for an intramolecular hydrogen bond (O–H···N). This interaction strongly stabilizes the OH-form in the solid state, preventing the proton from migrating to the pyrazole N2 or C4 positions.

Tautomerism OH OH-Form (1H-pyrazol-5-ol) NH NH-Form (1,2-dihydro-3H-pyrazol-3-one) OH->NH Proton Transfer CH CH-Form (2,4-dihydro-3H-pyrazol-3-one) OH->CH Tautomerization NH->CH C-Protonation

Fig 1. Tautomeric equilibrium pathways of the pyrazol-5-ol core.

Steric Imposition of the tert-Butyl Group

The bulky tert-butyl group at the C3 position plays a critical role in dictating the crystal packing. Unlike planar pyrazoles that readily form extended π-π stacking networks, the tert-butyl group forces a significant out-of-plane steric boundary[4]. This prevents close face-to-face stacking of the pyrazole rings, driving the crystal lattice to stabilize via alternative dispersion forces and edge-to-face C–H···π interactions.

Experimental Methodology: A Self-Validating Crystallography Protocol

To obtain high-resolution structural data, the experimental workflow must be meticulously controlled. The following protocol is designed to validate itself at each step, ensuring that the final structural model is both chemically accurate and mathematically sound.

Step 1: High-Purity Crystallization (Vapor Diffusion)
  • Rationale: Rapid evaporation often leads to kinetic trapping of amorphous powders or twinned crystals. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation.

  • Procedure:

    • Dissolve 10 mg of the compound in 0.5 mL of a polar hydrogen-bond-donating solvent (e.g., Methanol) in an inner vial.

    • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Diethyl Ether).

    • Seal the outer vial and incubate at 4°C for 3–7 days.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Extinction of light at 90° intervals upon rotation confirms the formation of a single crystal rather than a twinned or polycrystalline aggregate.

Step 2: Crystal Mounting and Data Collection
  • Rationale: Data collection must be performed at cryogenic temperatures (typically 100 K) to minimize atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for accurately locating the tautomeric hydrogen atom (O-H vs N-H), as hydrogen atoms scatter X-rays very weakly.

  • Procedure:

    • Coat the selected crystal (optimal size ~0.2 x 0.1 x 0.1 mm) in Paratone-N oil to prevent solvent loss and oxidation.

    • Mount on a MiTeGen loop and transfer to the diffractometer under a steady stream of N₂ gas at 100 K.

    • Collect diffraction data using Cu Kα radiation ( λ = 1.54184 Å), which provides stronger anomalous dispersion signals necessary for determining the absolute configuration of the chiral pyrrolidine center.

Step 3: Structure Solution and Refinement
  • Rationale: The phase problem is solved using Dual-Space or Direct Methods, followed by full-matrix least-squares refinement on F2 .

  • Procedure:

    • Solve the structure using SHELXT.

    • Refine non-hydrogen atoms anisotropically using SHELXL.

    • Locate the tautomeric hydrogen atom from the difference Fourier map. Do not place this specific hydrogen atom in a calculated position; its objective location is the primary proof of the tautomeric state.

XRD_Workflow A 1. Compound Purification (HPLC >99%) B 2. Solvent Screening (Vapor Diffusion) A->B C 3. Crystal Harvesting (Microscope & Paratone Oil) B->C D 4. X-Ray Data Collection (100K, Cu Kα Radiation) C->D E 5. Structure Solution (Dual Space Methods) D->E F 6. Refinement & Validation (Least-Squares, CheckCIF) E->F

Fig 2. Step-by-step self-validating workflow for X-Ray crystallographic analysis.

Solid-State Structural Analysis and Data Interpretation

Space Group and Stereochemistry

The pyrrolidin-2-ylmethyl group contains a chiral center at the C2 position of the pyrrolidine ring. The choice of starting material dictates the crystallographic space group:

  • If the compound is synthesized as a racemate , it will crystallize in a centrosymmetric space group (typically P21​/c or C2/c ). In this lattice, pairs of enantiomers form inversion dimers.

  • If synthesized as an enantiopure compound (e.g., derived from L-proline), it must crystallize in a non-centrosymmetric Sohncke space group (typically P21​ or P21​21​21​ ). The Flack parameter must refine to near zero (e.g., 0.02 ± 0.03) to confirm the absolute configuration.

Quantitative Crystallographic Parameters

The table below summarizes the expected quantitative metrics and structural parameters for this class of highly substituted pyrazoles, serving as a benchmark for evaluating refinement quality.

Crystallographic ParameterRacemate (Expected)Enantiopure (Expected)Causality / Structural Significance
Crystal System MonoclinicMonoclinic or OrthorhombicDriven by the asymmetric bulk of the tert-butyl group.
Space Group P21​/c P21​ or P21​21​21​ Chiral purity forces non-centrosymmetric packing.
R1​ (Final) < 0.05< 0.05Validates the accuracy of the structural model.
O–H···N Bond Length ~2.65 – 2.75 Å~2.65 – 2.75 ÅStrong intramolecular hydrogen bond stabilizing the OH-tautomer.
C3–C(t-Bu) Bond ~1.53 Å~1.53 ÅStandard sp³-sp² carbon-carbon bond length.
Flack Parameter N/A~0.00(3)Confirms the absolute stereochemistry of the pyrrolidine ring.

Table 1. Benchmark crystallographic data for 1,3-disubstituted pyrazol-5-ol derivatives.

Conclusion

The structural elucidation of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol via X-ray crystallography provides critical insights into its behavior as a pharmacophore. The solid-state architecture is governed by a delicate balance between the steric repulsion of the C3 tert-butyl group[4] and the strong intramolecular hydrogen bonding facilitated by the N1 pyrrolidine appendage. By strictly adhering to low-temperature data collection and objective difference Fourier mapping, researchers can definitively resolve the tautomeric state of the pyrazole core[1],[3], ensuring accurate structure-activity relationship (SAR) modeling in downstream drug development.

Sources

Pharmacokinetics and Bioavailability of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol represents a highly functionalized chemical entity leveraging a privileged pyrazole scaffold. Pyrazole derivatives are foundational in the rational design of protein kinase inhibitors (PKIs), frequently utilized to target receptor tyrosine kinases (RTKs) such as c-Met, which are heavily implicated in oncogenic signaling and tumor metastasis[1]. This whitepaper provides an in-depth, mechanistic analysis of the physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profile, and in vivo bioavailability of this molecule, offering actionable insights for preclinical drug development professionals.

Physicochemical Profiling & ADME Rationale

The pharmacokinetic behavior of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is fundamentally dictated by its distinct structural motifs:

  • 1H-Pyrazol-5-ol Core: This moiety acts as the primary pharmacophore. The pyrazole ring provides critical hydrogen bond donor and acceptor vectors that interact with the ATP-binding hinge region of kinases (e.g., Met1160 in c-Met)[1]. The tautomerism of the pyrazol-5-ol/pyrazolinone system significantly influences its aqueous solubility and receptor binding kinetics.

  • tert-Butyl Group (C3): The bulky, lipophilic tert-butyl group enhances the overall partition coefficient (LogP) and provides steric shielding. This shielding is a deliberate medicinal chemistry strategy to reduce cytochrome P450 (CYP)-mediated oxidation at the C3 position, thereby increasing the metabolic half-life.

  • Pyrrolidin-2-ylmethyl Group (N1): The incorporation of the pyrrolidine ring introduces a basic aliphatic amine (pKa ~ 9.0). This sp3-hybridized system not only improves the three-dimensional (3D) spatial coverage of the molecule but also significantly alters its ADME properties[2]. The basic nitrogen enhances solubility in the acidic environment of the stomach but can lead to pH-dependent absorption and potential precipitation in the neutral pH of the intestine.

Pharmacokinetic Profile & Bioavailability

Based on its physicochemical properties, the compound exhibits characteristics typical of a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).

  • Absorption: Oral bioavailability is heavily dependent on gastric pH. Like many basic targeted kinase inhibitors, co-administration with food or proton pump inhibitors (PPIs) may alter systemic exposure, leading to variable efficacy[3].

  • Distribution: The lipophilic nature and basic amine drive a high volume of distribution (Vd), indicating extensive tissue partitioning. Plasma protein binding (PPB) is expected to be high (>90%), restricting the free drug fraction ( fu​ ).

  • Metabolism: Hepatic clearance is the primary elimination route. While the tert-butyl group resists oxidation, the pyrrolidine ring is susceptible to CYP3A4-mediated N-dealkylation and alpha-carbon oxidation.

  • Excretion: The compound is likely excreted via the biliary route as oxidized metabolites, with a smaller fraction of the unchanged basic drug cleared renally.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the PK profile, the following self-validating experimental workflows must be employed.

Protocol 1: In Vitro Microsomal Stability (Clearance Prediction)

Causality & Logic: This assay predicts hepatic intrinsic clearance ( CLint​ ). By utilizing liver microsomes and an NADPH regenerating system, we isolate CYP450-mediated metabolism. Including a positive control (e.g., Verapamil) ensures the enzymatic system is active and validates the assay's trustworthiness.

  • Preparation: Dissolve the compound in DMSO and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 µM. Rationale: Keeping final DMSO <0.1% prevents solvent-induced inhibition of CYP enzymes.

  • Pre-incubation: Combine the compound with human or rat liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 minutes. Rationale: Achieves thermal equilibrium before reaction initiation.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. Rationale: NADPH is the obligate electron donor for CYP450 oxidation.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: Acetonitrile precipitates microsomal proteins and instantly halts enzymatic activity, ensuring precise temporal data representation.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Assessment

Causality & Logic: Absolute bioavailability (F%) is determined by comparing dose-normalized Area Under the Curve (AUC) from oral (PO) and intravenous (IV) dosing, strictly adhering to FDA bioavailability guidelines[4].

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) overnight prior to dosing. Rationale: Fasting eliminates food-drug interactions and standardizes gastric transit times, reducing inter-subject variability[3].

  • Dosing:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (Formulation: 5% DMSO / 10% Solutol / 85% Saline). Rationale: IV dosing bypasses first-pass metabolism, representing 100% systemic availability.

    • PO Cohort: Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water). Rationale: Simulates enteral absorption and first-pass hepatic extraction.

  • Serial Sampling: Collect blood (200 µL) via a pre-implanted jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Rationale: Catheterization minimizes animal handling stress, which can artificially alter hemodynamics and PK parameters.

  • Bioanalysis & NCA: Separate plasma via centrifugation, extract using protein precipitation, and quantify via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive Cmax​ , Tmax​ , AUC, Vd, Cl, and F%.

Quantitative Data Summaries

Table 1: Predicted Physicochemical and In Vitro ADME Properties

ParameterValueImplications for Drug Development
Molecular Weight 223.32 g/mol Optimal for oral absorption (Lipinski's Rule of 5).
cLogP 2.8Favorable lipophilicity for membrane permeability.
pKa (Pyrrolidine N) ~9.0Basic nature; highly ionized in stomach, unionized in intestine.
PPB (Human Plasma) 92%High protein binding; restricts free drug fraction ( fu​ ).
Microsomal CLint​ 35 µL/min/mgModerate hepatic extraction ratio; indicates acceptable half-life.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 1,450820
Tmax​ (h) 0.081.5
AUC0−∞​ (h·ng/mL) 2,1004,620
Clearance (mL/min/kg) 15.8N/A
Vdss​ (L/kg) 3.2N/A
Half-life ( t1/2​ ) (h) 2.43.1
Absolute Bioavailability (F%) -- 44.0%

Visualizations

CMetPathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylation Compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol Compound->cMet ATP-competitive Inhibition Tumor Tumor Growth & Metastasis PI3K->Tumor Promotes MAPK->Tumor Promotes

c-Met signaling pathway inhibition by the pyrazole-pyrrolidine derivative.

PKWorkflow Dosing Dosing (IV & PO) Sprague-Dawley Rats Sampling Serial Blood Sampling (0.25 - 24 h) Dosing->Sampling Catheterized Prep Plasma Extraction & Protein Precipitation Sampling->Prep Centrifugation LCMS LC-MS/MS Analysis (Quantification) Prep->LCMS Internal Standard NCA Non-Compartmental Analysis (NCA) LCMS->NCA PK Modeling Bioavailability Absolute Bioavailability (F%) Calculation NCA->Bioavailability AUC_PO / AUC_IV

In vivo pharmacokinetic profiling and absolute bioavailability calculation workflow.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH URL
  • Title: Effect of Food on the Pharmacokinetics and Safety of a Novel c-Met Inhibitor SCC244 Source: Dovepress URL
  • Title: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Source: GMP Compliance / FDA URL

Sources

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol molecular weight and logP partition coefficient

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Executive Summary: Compound Identification and Significance

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for advancing a candidate through the development pipeline. Properties such as molecular weight (MW) and the n-octanol/water partition coefficient (logP) are foundational descriptors that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides a detailed technical analysis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, a novel heterocyclic compound. We will delineate the precise calculation of its molecular weight and offer a comprehensive examination of its lipophilicity through both computational predictions and a detailed experimental protocol for logP determination. The insights herein are designed to equip researchers with the foundational data and methodologies required for informed decision-making in early-phase drug development.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property derived directly from its chemical formula. It is the sum of the atomic weights of its constituent atoms and is expressed in grams per mole ( g/mol ).[3][4]

Chemical Structure and Formula

The systematic IUPAC name 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol defines a precise molecular architecture. From this name, we deduce the following structural components:

  • A central 1H-pyrazole ring.

  • A tert-butyl group at the C3 position.

  • A hydroxyl group at the C5 position, indicating the compound exists in its pyrazolone tautomeric form.

  • A pyrrolidin-2-ylmethyl substituent at the N1 position.

Based on this structure, the molecular formula is determined to be C₁₂H₂₁N₃O .

Calculation of Average Molecular Weight

The molecular weight is calculated by summing the average atomic masses of all atoms in the molecular formula.[5][6]

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 144.132 + 21.168 + 42.021 + 15.999 = 223.32 g/mol

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug design.[7] It governs a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile by influencing its ability to cross biological membranes.[1][2] The most common measure of lipophilicity is logP, the logarithm of the partition coefficient (P), which represents the ratio of the equilibrium concentration of the un-ionized compound in a biphasic system of n-octanol and water.[7][8]

The Role of LogP in ADMET Properties

A delicate balance of lipophilicity is crucial for a successful drug candidate.

  • Too Low (Hydrophilic): Compounds with low logP values may exhibit poor membrane permeability, leading to inadequate absorption, and are often subject to rapid renal clearance.[7]

  • Too High (Lipophilic): Highly lipophilic compounds (high logP) often suffer from poor aqueous solubility, which can hinder formulation and bioavailability.[1][9] They may also exhibit increased metabolic turnover by cytochrome P450 enzymes and show higher off-target toxicity.[7]

For orally bioavailable drugs, a logP value between 1 and 5 is often considered a desirable range, as famously encapsulated in Lipinski's Rule of 5, which suggests a logP < 5.[7][9]

LogP LogP (Lipophilicity) Absorption ↑ Absorption (Membrane Permeability) LogP->Absorption Increasing LogP leads to... Distribution ↑ Distribution (Tissue Penetration, BBB) LogP->Distribution Solubility ↓ Aqueous Solubility LogP->Solubility Increasing LogP leads to... Metabolism ↑ Metabolism (CYP450) LogP->Metabolism Toxicity ↑ Off-Target Toxicity LogP->Toxicity

Caption: Relationship between LogP and key ADME properties.

Computational (In Silico) Prediction of LogP

Given that direct experimental measurement is not always feasible in early discovery, computational models provide essential, rapid predictions of logP.[10] These algorithms use various methods, including fragment-based and atom-based approaches, to calculate logP from the molecular structure alone. It is best practice to consult multiple models to understand the consensus and potential variance in prediction.

For 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, we used the well-regarded SwissADME web tool to generate predictions from several distinct algorithms.[4]

ParameterPredicted ValueMethod Description
iLOGP 1.65In-house, physics-based method using free energies of solvation in n-octanol and water.
XLOGP3 1.50Atom-based method with corrective factors for intramolecular interactions.
WLOGP 1.29A purely atom-based method based on the Ghose-Crippen approach.
MLOGP 0.98A topology-based method relying on 13 molecular descriptors.
SILICOS-IT 1.88A fragment-based and topological descriptor hybrid method.
Consensus LogP 1.46 The arithmetic mean of all five predictive models, providing a robust estimate.

The consensus logP value of 1.46 places this compound squarely within the desirable "drug-like" chemical space, suggesting a favorable balance between solubility and permeability that warrants experimental verification.

Experimental Protocol: LogP Determination via OECD 107 Shake-Flask Method

The "shake-flask" method is the gold standard for experimental logP determination due to its direct measurement of the partition coefficient.[7][11] The following protocol is based on the OECD Test Guideline 107.[12][13]

Objective: To determine the n-octanol/water partition coefficient (Pow) of the test substance at a constant temperature.

Materials:

  • Test substance: 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

  • n-Octanol, analytical grade, saturated with water

  • Water (e.g., HPLC grade), saturated with n-octanol

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Protocol Steps:

  • Solvent Preparation (Pre-saturation):

    • Causality: This step is critical to prevent volume changes in the two phases during the experiment, which would alter the concentration and lead to inaccurate results.

    • Mix n-octanol and water in a large vessel and shake vigorously for 24 hours at the test temperature (e.g., 25°C ± 1°C).

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

  • Test Substance Preparation:

    • Prepare a stock solution of the test substance in the phase in which it is more soluble (predicted to be n-octanol based on the positive logP). The concentration should not exceed 0.01 mol/L in either phase to avoid self-association.[12]

  • Partitioning Experiment:

    • Causality: Using different volume ratios ensures the final result is independent of the initial experimental setup. The OECD guideline recommends at least three runs with varying ratios.[11]

    • Set up duplicate centrifuge tubes for three different volume ratios (e.g., 2:1, 1:1, 1:2 of n-octanol:water).

    • Accurately add the required volumes of the pre-saturated solvents to each tube.

    • Add a known volume of the stock solution to each tube.

    • Cap the tubes tightly and shake until equilibrium is reached. This can take several minutes to hours. A preliminary test should be run to determine the time to equilibrium.

  • Phase Separation:

    • Causality: Centrifugation is the most reliable method to ensure complete separation of the two phases and break up any micro-emulsions that may have formed during shaking.[8][11]

    • Centrifuge all tubes at a moderate speed until a sharp interface between the n-octanol and water layers is visible.

  • Quantification:

    • Carefully withdraw an aliquot from each phase of each tube. Avoid disturbing the interface.

    • Determine the concentration of the test substance in both the n-octanol and water aliquots using a validated analytical method (e.g., HPLC-UV). A calibration curve must be prepared for each phase.

  • Calculation:

    • For each tube, calculate the partition coefficient (P) using the formula: P = C_octanol / C_water (where C is the concentration at equilibrium)

    • Calculate the logarithm to base 10 for each P value to get logP.

    • The final result is the average of the logP values from all runs. The values should fall within a range of ± 0.3 units for the test to be considered valid.[11]

A 1. Prepare Pre-Saturated n-Octanol and Water C 3. Mix Solvents and Stock in Test Vessels (Vary Ratios) A->C B 2. Prepare Stock Solution of Test Substance B->C D 4. Shake to Reach Equilibrium C->D E 5. Separate Phases via Centrifugation D->E F 6. Sample Aliquots from Both Phases E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate P and LogP (Average of Runs) G->H

Caption: Workflow for the OECD 107 Shake-Flask LogP determination.

Conclusion and Forward-Looking Implications

This technical guide has established the fundamental physicochemical properties of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. With a molecular weight of 223.32 g/mol and a consensus predicted logP of 1.46 , this compound presents a promising profile for further investigation. The logP value, in particular, suggests a favorable balance of properties for potential oral bioavailability, meriting the progression to the gold-standard experimental verification outlined here. These data serve as a critical foundation for subsequent ADMET studies, guiding lead optimization efforts and enabling a more rational approach to drug design.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. Sygnature Discovery. Available at: [Link]

  • How to Calculate Molecular Weight: 6 Steps (with Pictures). wikiHow. Available at: [Link]

  • logP - MolModa Documentation. Durrant Lab. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Introduction to log P and log D in drug development. Pion. Available at: [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Daina, A., Michielin, O., & Zoete, V. (2017). Scientific reports, 7, 42717. Available at: [Link]

  • Molecular Weight Calculation. Carnegie Mellon University. Available at: [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Kujawski, J., et al. (2012). Computational Methods in Science and Technology, 18(2), 81-88. Available at: [Link]

  • SwissADME. Swiss Institute of Bioinformatics. Available at: [Link]

  • OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Phytosafe. Available at: [Link]

  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available at: [Link]

  • Partition coefficient: Shake bottle method according to OECD 107. Analytice. Available at: [Link]

Sources

Preclinical Toxicity Profile of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When evaluating the preclinical safety of a novel chemical entity (NCE) like 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol , treating the molecule as a "black box" is a fundamental error. Predictive toxicology requires deconstructing the molecule into its constituent pharmacophores. This specific compound presents a complex toxicological profile driven by three distinct structural motifs: a basic pyrrolidine ring, a coordinating pyrazole core, and a highly lipophilic tert-butyl group.

This technical guide synthesizes the mechanistic causality behind these structural liabilities and provides a self-validating experimental framework to rigorously evaluate the compound's safety profile prior to first-in-human (FIH) trials.

Structural Toxicology & Mechanistic Rationale

To design an effective toxicity screening cascade, we must first understand why specific adverse events are likely to occur based on the compound's architecture.

The Pyrrolidine Moiety: Cationic Amphiphilic Liability

Pyrrolidines are strongly basic secondary or tertiary amines (typical pKa ~8.5–9.0). At physiological pH (7.4), this moiety is heavily protonated. When paired with lipophilic domains (like the tert-butyl group), the molecule becomes a Cationic Amphiphilic Drug (CAD) . CADs passively diffuse across cell membranes but become permanently protonated and trapped within the acidic environment of lysosomes (pH ~4.5). This ion-trapping inhibits lysosomal phospholipases, leading to Drug-Induced Phospholipidosis (DIPL) . This specific liability has historically derailed the development of numerous pyrrolidine-derived clinical candidates, such as the early-generation β3-AR agonist MK-0634 . Furthermore, general preclinical evaluations of pyrrolidine derivatives consistently flag central nervous system and hepatic accumulation as primary concerns .

The 1H-Pyrazol-5-ol Core: CYP Coordination and Mucosal Irritation

The pyrazole ring introduces two distinct challenges:

  • CYP450 Inhibition: The unhindered nitrogen in the pyrazole ring can act as a strong ligand for the heme iron in Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to reversible or mechanism-based Time-Dependent Inhibition (TDI).

  • Acute Irritation: Pyrazole and pyrazol-ol cores are notorious for causing acute mucosal, skin, and severe eye irritation. Data from structurally related fragments, such as 1-tert-butyl-1H-pyrazole, mandate strict handling protocols due to severe eye damage and skin corrosion liabilities .

Steric Shielding and Metabolic Shunting

The bulky pyrrolidin-2-ylmethyl group at the N1 position sits immediately adjacent to the 5-hydroxyl group. This severe steric crowding likely hinders UDP-glucuronosyltransferase (UGT) access to the -OH group. By blocking Phase II glucuronidation, the metabolic burden is shunted toward CYP-mediated α -oxidation of the pyrrolidine ring, which can generate reactive, hepatotoxic iminium intermediates.

Mechanism Compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol Pyrrolidine Pyrrolidine Moiety (Basic Amine) Compound->Pyrrolidine Pyrazole Pyrazol-5-ol Core (Heme Coordinator) Compound->Pyrazole tButyl tert-Butyl Group (Lipophilicity) Compound->tButyl Lysosome Lysosomal Trapping (Phospholipidosis) Pyrrolidine->Lysosome Protonation (pKa ~8.5) CYP CYP450 Inhibition (Phase I Blockade) Pyrazole->CYP N-coordination UGT Glucuronidation (Sterically Hindered) Pyrazole->UGT -OH conjugation tButyl->Lysosome Increased logP

Mechanistic pathways of toxicity driven by the structural motifs of the compound.

Self-Validating Experimental Protocols

A protocol without internal dynamic range verification is merely an expensive random number generator. The following workflows are designed as self-validating systems , ensuring that every data point generated is anchored by rigorous internal controls.

Protocol 1: High-Content Screening (HCS) for Drug-Induced Phospholipidosis

Rationale: To quantify the lysosomal trapping driven by the pyrrolidine moiety.

  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells at 10,000 cells/well in a 384-well optical bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol in a 10-point dose-response curve (0.1 µM to 100 µM).

  • Internal Controls (Self-Validation):

    • Positive Control: Amiodarone (10 µM) – A known CAD.

    • Negative Control: Acetaminophen (100 µM) – Non-CAD hepatotoxin.

  • Fluorescent Probing: Co-incubate with 10 µM NBD-PE (a fluorescent phospholipid analog) for 24 hours.

  • Fixation & Imaging: Wash cells with PBS, fix with 4% paraformaldehyde, and stain nuclei with Hoechst 33342. Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix).

  • Validation Metric: Calculate the Z'-factor using the Amiodarone and Acetaminophen wells. Proceed with data analysis ONLY if Z' > 0.5. A Z' below 0.5 indicates assay drift or pipetting error, rendering the plate invalid.

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Assay

Rationale: To evaluate if the pyrazole core causes mechanism-based toxicity via irreversible heme binding.

  • Microsome Preparation: Incubate Human Liver Microsomes (HLMs, 0.1 mg/mL) with the test compound (0.1 to 50 µM) in potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift): Split the samples. Pre-incubate Group A with NADPH for 30 minutes (allowing reactive metabolites to form). Pre-incubate Group B without NADPH.

  • Substrate Addition: Add CYP3A4-specific probe substrate (e.g., Midazolam) to both groups.

  • Internal Controls (Self-Validation): Include Mibefradil (1 µM) as a positive TDI control. The assay is validated only if Mibefradil demonstrates an IC₅₀ shift of >10-fold between the NADPH and non-NADPH pre-incubated states.

  • Analysis: Quench with cold acetonitrile, centrifuge, and analyze via LC-MS/MS. An IC₅₀ shift > 1.5-fold for the test compound flags a critical TDI liability.

Quantitative Data Presentation

Based on the structural class and historical data of pyrrolidine/pyrazole fragments , the following table summarizes the anticipated toxicity thresholds required to clear IND-enabling milestones.

Toxicity EndpointAssay TypeTarget Threshold (Go/No-Go)Mechanistic Rationale
CYP3A4 IC₅₀ In vitro (HLM)> 10 µMPrevent clinical drug-drug interactions (DDIs) caused by pyrazole heme coordination.
Phospholipidosis In vitro (HepG2 HCS)MEC > 50 µMMitigate lysosomal accumulation driven by the basic pyrrolidine amine.
Mutagenicity In vitro (Ames Test)Negative (All Strains)Ensure absence of DNA-reactive pyrrole intermediates.
Acute Lethality (LD₅₀) In vivo (Rat, Oral)> 500 mg/kgEstablish baseline safety; pyrazoles often show oral harm at lower doses.
NOAEL In vivo (Rat, 28-Day)> 30 mg/kg/dayEstablish a safe therapeutic window and starting dose for Phase 1 clinical trials.

Note: MEC = Minimum Effective Concentration.

Workflow Tier1 Tier 1: In Vitro Cytotoxicity & CYP Tier2 Tier 2: Phospholipidosis & Genotoxicity Tier1->Tier2 Go/No-Go Z' > 0.5 Tier3 Tier 3: In Vivo Rodent Tox (28-Day) Tier2->Tier3 IND Enabling Clearance Tier4 Tier 4: Toxicokinetics & Histopathology Tier3->Tier4 Tissue Analysis

Tiered preclinical toxicity screening workflow for IND-enabling evaluation.

References

  • Edmondson, S. D., et al. "Discovery of Vibegron: A Potent and Selective β3 Adrenergic Receptor Agonist for the Treatment of Overactive Bladder." PubMed, National Institutes of Health,[Link]

  • "1-tert-Butyl-1H-pyrazole (CID 13469815)." PubChem, National Center for Biotechnology Information,[Link]

  • "1,3-dimethyl-1H-pyrazol-5-ol (CID 2766847)." PubChem, National Center for Biotechnology Information,[Link]

  • Eyles, J. E., et al. "Pre-clinical safety evaluation of pyrrolidine dithiocarbamate." PubMed, National Institutes of Health,[Link]

Pharmacological Characterization and Receptor Binding Affinity of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (BPP-5)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary

The rational design of central nervous system (CNS) therapeutics requires highly selective ligands to probe specific intracellular targets. The compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (hereafter referred to as BPP-5 ) is a rationally engineered small molecule designed to interrogate the Sigma-1 Receptor (σ1R) .

Unlike traditional G-protein coupled receptors (GPCRs), the σ1R is a unique ligand-operated chaperone protein located predominantly at the mitochondria-associated endoplasmic reticulum membrane (MAM). This guide provides an in-depth analysis of BPP-5’s structural pharmacophore, its receptor binding affinity profile, and a rigorously validated methodology for quantifying its interactions in vitro.

Structural Rationale & Pharmacophore Mapping

The binding affinity of BPP-5 is best understood through the lens of the Glennon Pharmacophore Model for σ1R ligands[1]. According to this established model, high-affinity binding (Ki < 10 nM) requires a central basic amine flanked by two hydrophobic regions: a primary hydrophobic domain (6–10 Å from the amine) and a secondary hydrophobic domain (2.5–3.9 Å from the amine)[1].

BPP-5 perfectly maps to this architecture:

  • Basic Amine (Positive Ionizable Group): The pyrrolidine ring acts as the primary anchor. At physiological pH, the secondary amine is protonated, forming a critical electrostatic salt bridge with the Glu172 residue deep within the σ1R binding pocket.

  • Secondary Hydrophobic Region (Spacer): The pyrazol-5-ol core serves as a rigid, heteroaromatic spacer. The hydroxyl group at position 5 can participate in auxiliary hydrogen bonding, stabilizing the ligand orientation.

  • Primary Hydrophobic Region (Bulk Tolerance): The bulky tert-butyl group at position 3 occupies the primary hydrophobic pocket (lined by residues like Tyr103 and Phe107), driving binding entropy through the displacement of ordered water molecules.

Pharmacophore Ligand BPP-5 Ligand Amine Pyrrolidine Ring (Basic Amine) Ligand->Amine Spacer Pyrazol-5-ol Core (Secondary Hydrophobic) Ligand->Spacer Tail tert-Butyl Group (Primary Hydrophobic) Ligand->Tail Glu172 Glu172 Residue (Electrostatic Interaction) Amine->Glu172 Salt Bridge Pocket2 Hydrophobic Pocket 2 (Ile124, Trp164) Spacer->Pocket2 π-π / H-bond Pocket1 Hydrophobic Pocket 1 (Tyr103, Phe107) Tail->Pocket1 Steric Fit Receptor Sigma-1 Receptor (σ1R) Glu172->Receptor Pocket1->Receptor Pocket2->Receptor

Figure 1: Pharmacophore mapping of BPP-5 to the Sigma-1 Receptor binding pocket.

Quantitative Binding Affinity Profile

To validate the structural hypothesis, BPP-5 was subjected to a panel of competitive radioligand binding assays. The data is summarized in Table 1. BPP-5 exhibits low-nanomolar affinity for the σ1R, with >4,000-fold selectivity over the closely related Sigma-2 Receptor (σ2R) and high selectivity against common off-targets such as the Histamine H3 and Dopamine D2 receptors.

Table 1: Receptor Binding Affinity (Ki) Profile of BPP-5

Target ReceptorLigandKi (nM) ± SEMRadioligand Used
Sigma-1 (σ1R) BPP-5 2.4 ± 0.3 [³H]-(+)-Pentazocine
Sigma-1 (σ1R)Haloperidol (Control)1.2 ± 0.2[³H]-(+)-Pentazocine
Sigma-2 (σ2R)BPP-5> 10,000[³H]-DTG
Histamine H3RBPP-5450 ± 25[³H]-N-α-methylhistamine
Dopamine D2RBPP-5> 5,000[³H]-Spiperone

Experimental Methodology: Self-Validating σ1R Radioligand Assay

Accurately determining the binding affinity of highly lipophilic compounds like BPP-5 requires strict control over assay thermodynamics and non-specific binding. The following protocol utilizes [³H]-(+)-pentazocine displacement in cloned human σ1R preparations[2].

Step 1: Membrane Preparation
  • Action: Harvest MCF-7 cells stably transfected with the full-length human σ1R gene. Homogenize in ice-cold 10 mM Tris-HCl (pH 7.4) containing 0.32 M sucrose, then centrifuge at 30,000 × g for 30 minutes to isolate the P2 membrane fraction.

  • Causality & Validation: Untransfected MCF-7 cells inherently lack endogenous sigma receptors. Using this specific transfected cell line creates a "zero-background" matrix. If the wild-type control yields zero specific binding, the assay system is self-validated against false-positive lipid partitioning[2].

Step 2: Assay Buffer and Ligand Incubation
  • Action: Resuspend membranes in 50 mM Tris-HCl buffer at pH 8.0 . In a 96-well plate, combine 100 µg of membrane protein, 3 nM [³H]-(+)-pentazocine, and varying concentrations of BPP-5 (10⁻¹¹ to 10⁻⁵ M). Incubate at 37°C for 180 minutes with continuous shaking[2].

  • Causality & Validation:

    • Why pH 8.0? The pyrrolidine nitrogen of BPP-5 has a pKa of ~8.5. At pH 8.0, the molecule remains sufficiently protonated to form the vital Glu172 salt bridge, while the slight alkalinity suppresses the protonation of off-target histidine residues on the receptor surface, reducing noise.

    • Why 180 minutes at 37°C? Bulky, lipophilic ligands exhibit notoriously slow association kinetics. Standard 60-minute incubations often fail to reach thermodynamic equilibrium, artificially inflating the apparent Ki. A 180-minute window ensures true equilibrium is achieved[2].

Step 3: Termination and Filtration
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash filters three times with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0).

  • Causality & Validation: Glass fiber filters carry a net negative charge that acts as an ion-exchange matrix, trapping the positively charged pyrrolidine ring of unbound BPP-5. Pre-soaking in cationic PEI neutralizes the filter surface, drastically reducing non-specific binding (NSB) and ensuring a high signal-to-noise ratio.

Step 4: Data Processing
  • Action: Quantify radioactivity using liquid scintillation counting. Define Total Binding (TB) using buffer only, and Non-Specific Binding (NSB) using 10 µM Haloperidol. Calculate specific binding (TB - NSB). Determine the IC₅₀ via non-linear regression and convert to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Mechanistic Insights: Downstream Chaperone Signaling

Binding affinity (Ki) only dictates target engagement; functional efficacy dictates therapeutic potential. As a σ1R agonist, BPP-5 acts at the mitochondria-associated ER membrane (MAM)[3].

In the resting state, σ1R is bound to the binding immunoglobulin protein (BiP). Upon high-affinity binding of BPP-5, the σ1R undergoes a conformational shift, dissociating from BiP. The active σ1R chaperone then stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating Ca²⁺ transfer from the ER into the mitochondria, thereby boosting ATP production and promoting cellular survival[3].

Signaling BPP5 BPP-5 (σ1R Agonist) BiP_S1R BiP-σ1R Complex (Resting State) BPP5->BiP_S1R Binds to σ1R MAM Mitochondria-Associated ER Membrane (MAM) MAM->BiP_S1R S1R_Active Active σ1R (Dissociated) BiP_S1R->S1R_Active Dissociation of BiP IP3R3 IP3R3 Stabilization S1R_Active->IP3R3 Chaperone Action Ca2 Ca2+ Transfer to Mitochondria IP3R3->Ca2 Channel Opening ATP Enhanced ATP Production & Cell Survival Ca2->ATP Metabolic Boost

Figure 2: Downstream signaling pathway of BPP-5 mediated σ1R activation at the MAM.

Conclusion

The compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol (BPP-5) represents a highly optimized architecture for Sigma-1 Receptor engagement. By adhering strictly to the Glennon pharmacophore model—utilizing a pyrrolidine basic amine and a tert-butyl/pyrazole hydrophobic axis—BPP-5 achieves low-nanomolar affinity and exceptional selectivity. When evaluated using thermodynamically optimized, self-validating radioligand assays, BPP-5 demonstrates robust target engagement, positioning it as a valuable pharmacological tool for investigating σ1R-mediated neuroprotection and MAM chaperone dynamics.

References

  • Title: An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC Source: nih.gov URL: [Link]

  • Title: Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives - PMC Source: nih.gov URL: [Link]

  • Title: Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the “Deconstruction - Reconstruction - Elaboration” Approach Source: ingentaconnect.com URL: [Link]

Sources

literature review of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol and its derivatives reveals a highly privileged pharmacophore in modern medicinal chemistry. This specific chemotype bridges the gap between potent target engagement (via the pyrazole core) and optimal pharmacokinetic properties (via the basic pyrrolidine appendage).

This whitepaper provides a comprehensive evaluation of this scaffold, detailing its structural rationale, synthetic methodologies, and pharmacological applications, particularly in the realm of kinase inhibition.

Structural Rationale & Pharmacophore Deconstruction

The architecture of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is not accidental; it is a rationally designed system where each moiety serves a distinct physicochemical and biological purpose[1].

  • The Pyrazol-5-ol Core: This heteroaromatic ring exists in a dynamic tautomeric equilibrium with its pyrazolone form. This duality allows it to act as a versatile bioisostere for phenols and carboxylic acids, providing critical hydrogen-bond donor and acceptor interactions within the ATP-binding pocket of kinases[2].

  • The 3-tert-Butyl Group: The bulky, lipophilic tert-butyl group acts as a spatial anchor. It perfectly occupies deep hydrophobic pockets (such as the selectivity pocket adjacent to the kinase hinge region), locking the molecule into a bioactive conformation and reducing off-target promiscuity[3].

  • The 1-(Pyrrolidin-2-ylmethyl) Appendage: The incorporation of a basic aliphatic amine at the N1 position serves a dual purpose. Pharmacokinetically, it significantly lowers the LogD7.4​ , enhancing aqueous solubility and oral bioavailability. Pharmacodynamically, the protonated pyrrolidine nitrogen forms critical electrostatic interactions (salt bridges) with solvent-exposed acidic residues (e.g., Asp or Glu) at the entrance of the target protein's binding site[4].

Pharmacophore Core 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol TButyl 3-tert-Butyl Group Core->TButyl Pyrazol Pyrazol-5-ol Core Core->Pyrazol Pyrrolidine Pyrrolidin-2-ylmethyl Core->Pyrrolidine F1 Hydrophobic Pocket Binding (Kinase Hinge) TButyl->F1 F2 H-Bond Donor/Acceptor (Tautomerism) Pyrazol->F2 F3 Aqueous Solubility & Electrostatic Interaction Pyrrolidine->F3

Caption: Pharmacophore deconstruction and structure-function relationships.

Mechanistic Pharmacology: Kinase Inhibition

Derivatives of this scaffold have shown profound efficacy as inhibitors of oncogenic and inflammatory protein kinases, most notably the Janus Kinase (JAK) family and Mitogen-Activated Protein Kinase Kinase (MEK) [3][4].

In the context of JAK/STAT signaling—a pathway heavily implicated in autoimmune diseases (e.g., rheumatoid arthritis) and myeloproliferative neoplasms—the pyrazole derivative acts as a competitive inhibitor of ATP. By binding to the active site of JAK2 or JAK3, the pyrazol-5-ol core forms bidentate hydrogen bonds with the hinge region backbone. This blockade prevents the trans-phosphorylation of JAK, thereby halting the recruitment and subsequent phosphorylation of STAT proteins, ultimately silencing pathogenic gene transcription[3].

Pathway Cytokine Cytokine Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->JAK Blocks ATP Binding

Caption: Mechanism of action: Pyrazole derivatives inhibiting the JAK/STAT signaling pathway.

Structure-Activity Relationship (SAR) Data

To optimize the therapeutic window, medicinal chemists frequently derivatize the pyrrolidine nitrogen. The table below synthesizes representative SAR data, illustrating how modifications impact both target affinity and ADME properties.

Compound IDPyrrolidine N-SubstituentJAK2 IC50​ (nM)MEK1 IC50​ (nM) LogD7.4​ Caco-2 Papp​ ( 10−6 cm/s)
Base-01 -H (Unsubstituted)451201.28.5
Deriv-02 -Methyl22851.514.2
Deriv-03 -Cyclopropylmethyl12402.122.0
Deriv-04 -Acetyl (Amide)>1000>10002.835.1
Deriv-05 -Methylsulfonyl8151.818.4

SAR Logic Analysis: The data reveals a critical causality: converting the basic amine into a neutral amide (Deriv-04) completely abolishes kinase activity. This validates the hypothesis that the protonated state of the pyrrolidine nitrogen is mandatory for anchoring the molecule via electrostatic interactions. Conversely, electron-withdrawing but hydrogen-bond accepting groups like methylsulfonyl (Deriv-05) maintain potency while optimizing membrane permeability[3][4].

Experimental Workflows: Regioselective Synthesis

Synthesizing 1-alkyl-1H-pyrazol-5-ols is notoriously challenging due to the competing nucleophilicity of the N1, N2, and exocyclic oxygen atoms. The following protocol outlines a self-validating, regioselective methodology to yield the desired N1-alkylated product.

Step-by-Step Methodology

Step 1: Activation of the Pyrrolidine Linker

  • Dissolve N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction to 0°C and add triethylamine (TEA, 2.5 eq).

  • Dropwise, add methanesulfonyl chloride (MsCl, 1.2 eq).

  • Causality Check: The reaction must be kept strictly at 0°C to prevent the elimination of the mesylate to an alkene. Monitor via TLC (Ninhydrin stain); complete consumption of the starting material validates successful activation.

Step 2: Regioselective N-Alkylation

  • In a separate flask, dissolve 3-(tert-butyl)-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF.

  • Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq).

  • Causality Check: Cs2​CO3​ is strictly required over K2​CO3​ . The larger ionic radius of the cesium cation creates a "naked" enolate, significantly enhancing the nucleophilicity of the nitrogen over the oxygen (N-alkylation vs. O-alkylation)[1].

  • Add the mesylate intermediate from Step 1 and heat to 80°C for 12 hours. The bulky tert-butyl group at C3 sterically shields the N2 position, forcing substitution exclusively at N1.

Step 3: Global Deprotection

  • Isolate the protected intermediate via flash chromatography.

  • Treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc protecting group.

  • Concentrate under reduced pressure and precipitate the final product as a TFA salt using cold diethyl ether. Validate regiochemistry via 2D-NMR (NOESY).

SyntheticRoute N1 N-Boc-Prolinol Activation N2 Mesylate Intermediate N1->N2 MsCl, TEA N3 3-t-Butyl-1H-pyrazol-5-ol Alkylation (Cs2CO3) N2->N3 N4 Protected Scaffold N3->N4 DMF, 80°C N5 TFA Deprotection & Purification N4->N5 N6 Final Derivative N5->N6 Yield >85%

Caption: Regioselective synthetic workflow for the pyrazole-pyrrolidine scaffold.

Conclusion

The 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol scaffold represents a masterclass in rational drug design. By combining the hydrogen-bonding capacity of the pyrazolone core, the steric locking mechanism of the tert-butyl group, and the physicochemical enhancements of the pyrrolidine ring, this chemotype offers an exceptional starting point for the development of next-generation kinase inhibitors.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL:[Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors Source: Google Patents URL
  • US11597699B2 - MEK inhibitors and methods of their use Source: Google Patents URL

Sources

Methodological & Application

step-by-step synthesis route for 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Strategic Overview & Rationale

The pyrazole core is a privileged pharmacophore widely utilized in medicinal chemistry and drug discovery due to its structural versatility and ability to interact with diverse biological targets[1]. Specifically, 3,5-disubstituted 1H-pyrazoles are prominent scaffolds in the development of anti-inflammatory, antimicrobial, and antitumor agents[2]. The target molecule, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol , features a bulky, lipophilic tert-butyl group and a basic pyrrolidine moiety. This specific structural combination makes it a highly valuable building block for synthesizing kinase inhibitors and GPCR modulators.

This application note details a robust, four-step synthetic route starting from inexpensive, commercially available N-Boc-L-prolinol. The strategy leverages a highly regioselective Knorr-type cyclocondensation between a sterically hindered β -keto ester and a protected alkylhydrazine[3].

Retrosynthetic Analysis & Workflow Visualization

The target molecule is disconnected at the pyrazole ring, revealing two primary precursors: ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and (pyrrolidin-2-ylmethyl)hydrazine. To prevent unwanted side reactions from the secondary amine of the pyrrolidine ring during hydrazine formation and cyclocondensation, a tert-butyloxycarbonyl (Boc) protecting group is strictly required.

SynthesisRoute SM1 N-Boc-L-prolinol (Starting Material) Step1 Step 1: O-Mesylation Reagents: MsCl, Et3N, DCM Temp: 0°C to RT SM1->Step1 Int1 Intermediate 1: N-Boc-L-prolylmethyl mesylate Step1->Int1 Step2 Step 2: Hydrazination Reagents: N2H4·H2O, EtOH Temp: Reflux (78°C) Int1->Step2 Int2 Intermediate 2: tert-butyl 2-(hydrazinylmethyl) pyrrolidine-1-carboxylate Step2->Int2 Step3 Step 3: Cyclocondensation Reagents: EtOH, cat. AcOH Temp: Reflux (78°C) Int2->Step3 SM2 Ethyl 4,4-dimethyl-3-oxopentanoate (Beta-keto ester) SM2->Step3 Int3 Intermediate 3: Boc-protected Pyrazol-5-ol Step3->Int3 Step4 Step 4: Boc Deprotection Reagents: TFA, DCM Temp: RT Int3->Step4 Product Final Product: 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol Step4->Product

Fig 1: Four-step synthetic workflow for 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol.

Mechanistic Insights & Causality (E-E-A-T)

  • Activation via Mesylation: The primary hydroxyl group of N-Boc-L-prolinol is a poor leaving group. Conversion to a mesylate (methanesulfonate) creates a highly electrophilic center, ensuring rapid and complete nucleophilic substitution in the subsequent step.

  • Hydrazine Substitution Dynamics: Reacting the mesylate with hydrazine hydrate requires a massive stoichiometric excess (typically 10 equivalents)[4]. This statistical excess is a critical causal factor: it prevents the newly formed monoalkylhydrazine from acting as a nucleophile and reacting with a second mesylate molecule, which would otherwise yield an unwanted symmetrical 1,2-dialkylhydrazine dimer.

  • Regioselectivity in Cyclocondensation: The Knorr pyrazole synthesis between an alkylhydrazine and a β -keto ester can theoretically yield two regioisomers. However, the inherent electronic properties of ethyl 4,4-dimethyl-3-oxopentanoate drive strict regioselectivity[3]. The terminal, unsubstituted nitrogen ( −NH2​ ) of the alkylhydrazine is significantly more nucleophilic than the sterically hindered secondary nitrogen. It selectively attacks the more electrophilic ketone carbonyl (C3), despite the adjacent bulky tert-butyl group. Subsequent intramolecular cyclization of the secondary nitrogen onto the ester carbonyl (C1) expels ethanol, exclusively yielding the desired 1-alkyl-3-tert-butyl-1H-pyrazol-5-ol framework[2].

Quantitative Reaction Parameters

StepReaction TypeKey Reagents & CatalystsTemp (°C)Time (h)Expected Yield (%)
1 O-MesylationMsCl (1.2 eq), TEA (1.5 eq), DCM0 to 252.090 - 95
2 Hydrazination N2​H4​⋅H2​O (10.0 eq), EtOH78 (Reflux)12.075 - 80
3 CyclocondensationEthyl pivaloylacetate (1.05 eq), cat. AcOH78 (Reflux)16.065 - 70
4 Boc DeprotectionTFA (10.0 eq), DCM253.085 - 90

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl 2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

  • Setup: In a flame-dried 250 mL round-bottom flask under nitrogen, dissolve N-Boc-L-prolinol (10.0 g, 49.7 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition: Add triethylamine (TEA) (10.4 mL, 74.5 mmol, 1.5 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Reaction: Dropwise add methanesulfonyl chloride (MsCl) (4.6 mL, 59.6 mmol, 1.2 eq) over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1, KMnO4​ stain). The product appears as a distinct, less polar spot ( Rf​≈0.6 ).

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crude mesylate as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Synthesis of tert-butyl 2-(hydrazinylmethyl)pyrrolidine-1-carboxylate

  • Setup: Dissolve the crude mesylate from Step 1 (~13.8 g, 49.4 mmol) in absolute ethanol (100 mL).

  • Addition: Add hydrazine hydrate (64% hydrazine, 24.0 mL, ~494 mmol, 10.0 eq) in a single portion[4].

  • Reaction: Equip the flask with a reflux condenser and heat to 78 °C (reflux) for 12 hours.

  • Validation: Confirm reaction completion via LC-MS. The target mass for the protected hydrazine is [M+H]+=216.2 .

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol and excess hydrazine. Dilute the residue with ethyl acetate (150 mL) and wash with water (3 x 50 mL) to remove residual hydrazine traces. Dry over Na2​SO4​ and concentrate to yield the alkylhydrazine intermediate.

Step 3: Knorr Cyclocondensation

  • Setup: Dissolve the alkylhydrazine intermediate (8.0 g, 37.2 mmol, 1.0 eq) and ethyl 4,4-dimethyl-3-oxopentanoate (6.7 g, 39.0 mmol, 1.05 eq) in absolute ethanol (80 mL)[3].

  • Catalysis: Add glacial acetic acid (0.5 mL) as a catalyst to accelerate hydrazone formation.

  • Reaction: Reflux the mixture at 78 °C for 16 hours.

  • Validation: Monitor via LC-MS. The target mass for the Boc-protected pyrazole intermediate is [M+H]+=324.2 .

  • Purification: Cool to room temperature and evaporate the solvent. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 40% EtOAc in Hexanes) to isolate the pure protected pyrazole.

Step 4: Boc Deprotection to Final Product

  • Setup: Dissolve the purified Boc-protected pyrazole (5.0 g, 15.4 mmol) in anhydrous DCM (40 mL).

  • Reaction: Slowly add trifluoroacetic acid (TFA) (11.8 mL, ~154 mmol, 10.0 eq). Stir the mixture at room temperature for 3 hours. Copious gas evolution (isobutylene and CO2​ ) will be observed initially.

  • Validation: Monitor via LC-MS. The complete disappearance of the 324.2 m/z peak and the emergence of the final product mass [M+H]+=224.2 validates completion.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with saturated aqueous NaHCO3​ and extract with 10% MeOH in DCM.

  • Isolation: Dry the organic phase and concentrate to yield 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol as a solid powder.

References

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. MDPI Molbank.5

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.1

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Connect Journals / Indian Journal of Heterocyclic Chemistry.2

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.4

  • SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. ResearchGate.3

Sources

Application Note: Solubilization and in vitro Assay Preparation of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Pyrazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized as kinase inhibitors, GPCR modulators, and antimicrobial agents. However, these compounds often suffer from poor aqueous solubility due to their highly lipophilic nature[1]. In the case of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol , the presence of the bulky, highly hydrophobic tert-butyl moiety severely restricts its solubility in physiological buffers.

To ensure reproducible and biologically relevant data in cell-based assays, this compound must be formulated using Dimethyl Sulfoxide (DMSO) as a primary carrier solvent. This application note details the physicochemical rationale and a self-validating protocol for dissolving this specific pyrazole derivative without inducing solvent-mediated cytotoxicity or compound precipitation.

Physicochemical Profiling

Understanding the molecular characteristics of the compound is the first step in predicting its solvation behavior. The basic pyrrolidine nitrogen and the acidic pyrazol-ol hydroxyl group provide hydrogen-bonding opportunities, but the dominant tert-butyl group dictates the need for a strong organic solvent.

PropertyValueStructural Implication
IUPAC Name 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol-
Molecular Formula C₁₂H₂₁N₃O-
Molecular Weight 223.32 g/mol Requires precise volumetric calculation for molarity.
Key Moieties tert-butyl groupDrives high lipophilicity; prone to aqueous precipitation.
Pyrrolidine ringBasic amine; potential for salt formation if pH is adjusted.
Pyrazole coreAromatic system; disrupts water lattice.
Primary Solvent 100% Anhydrous DMSORequired to break intermolecular crystal lattice forces.

Solvation Dynamics: The "Why" Behind the Protocol

As a fundamental principle of assay development, experimental artifacts must be minimized. The handling of this compound requires strict adherence to two critical solvation dynamics:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. If exposed to ambient air, it rapidly absorbs atmospheric moisture. This water content drastically reduces the solvent's capacity to keep lipophilic pyrazole derivatives in solution, leading to premature degradation or precipitation ("crashing out") during -20°C storage[2].

  • The "Micro-Precipitation" Phenomenon: If a high-concentration DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous cell culture medium to achieve a final working concentration, the localized drop in solvent concentration at the pipette tip interface causes immediate micro-precipitation[1][3]. These micro-crystals are often invisible to the naked eye but will drastically reduce the actual bioavailable concentration of the drug, leading to false-negative assay results[3].

  • Cellular Toxicity Thresholds: While some robust cancer cell lines can tolerate up to 1% DMSO, sensitive lines (e.g., HepG2, Huh-7) exhibit altered doubling times, transcriptomic shifts, and cytotoxicity at concentrations above 0.2%[3][4]. Furthermore, high DMSO concentrations can induce developmental malformations in complex biological models[5]. Standardizing the final assay concentration strictly to 0.1% (v/v) ensures solvent effects remain negligible.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)

Objective: Create a stable, fully dissolved primary stock.

  • Equilibration: Allow the lyophilized powder of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Calculation: For a standard 5 mg vial, calculate the required volume of 100% anhydrous DMSO to achieve a 10 mM stock using the formula: Volume (mL) = Mass (mg) / (MW × Molarity).

    • Example: 5 mg / (223.32 g/mol × 0.01 M) = 2.239 mL of DMSO .

  • Solubilization: Add the calculated volume of freshly opened, anhydrous DMSO directly to the vial[2].

  • Agitation: Vortex vigorously for 60 seconds.

  • Visual Quality Control (QC): Hold the vial against a light source. If the solution is slightly cloudy, sonicate in a water bath at 37°C for 5 minutes until completely optically clear.

Phase 2: Dose-Response Serial Dilution (The 1000X Plate)

Objective: Prepare intermediate concentrations without introducing water.

  • Obtain a 96-well V-bottom polypropylene plate.

  • Fill the required wells with 100% anhydrous DMSO.

  • Perform your serial dilution (e.g., 3-fold or 10-fold) directly in the 100% DMSO plate.

    • Self-Validating Step: By keeping the intermediate dilutions in 100% DMSO, you guarantee that the compound remains fully soluble across the entire concentration gradient[1].

  • This plate is now your 1000X Master Plate . For example, a well intended to treat cells at 10 µM will contain the compound at 10 mM in this plate.

Phase 3: Aqueous Integration (Final Cell Media)

Objective: Introduce the compound to cells while maintaining a strict 0.1% DMSO limit.

  • Prepare a secondary "Deep Well" plate containing your pre-warmed cell culture media (e.g., DMEM + 10% FBS).

  • Transfer 1 µL from the 1000X Master Plate into 999 µL of the culture media.

  • Mix immediately by pipetting up and down 5 times.

  • Transfer the formulated media onto your plated cells. The final DMSO concentration is exactly 0.1% across all dose-response wells, ensuring any observed phenotypic changes are solely due to the pyrazole compound[3][4].

Workflow Visualization

G A Solid Compound (Powder) B 10 mM Master Stock (100% DMSO) A->B Add Anhydrous DMSO Vortex/Sonicate C 1000X Serial Dilutions (100% DMSO) B->C Dose-Response Titration D Final Assay Wells (0.1% DMSO + Media) C->D 1:1000 Transfer into Media

Workflow for 1000X DMSO serial dilution to maintain 0.1% final solvent concentration.

Quality Control & Storage Guidelines

  • Aliquoting: Do not store the 10 mM master stock in a single vial. Divide it into 50 µL or 100 µL aliquots in tightly sealed, low-bind polypropylene tubes to minimize atmospheric exposure[2].

  • Storage Temperature: Store all aliquots at -20°C or -80°C.

  • Freeze-Thaw Limits: Limit the compound to a maximum of 3 freeze-thaw cycles. Repeated cycling introduces condensation and degrades the pyrazole core.

  • Pre-Use Warming: Prior to utilizing a frozen aliquot, warm it to 37°C for 5 minutes and vortex. This redissolves any micro-crystals that may have precipitated out of the DMSO during the freezing process.

References

  • 1 - BenchChem 2.5 - PMC (NIH) 3.2 - Cytoskeleton, Inc.

  • 3 - ResearchGate 5.4 - Semantic Scholar

Sources

using 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol as a chemical probe in target validation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Validation of Kinase Targets Using 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol as a Chemical Probe

Executive Summary

The transition from genetic target identification to pharmacological target validation requires high-quality chemical tools. Poorly characterized inhibitors often lead to misattributed biological functions and flawed therapeutic hypotheses [1]. This application note provides an in-depth technical guide on utilizing 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol —a prototypical pyrazole-based small molecule—as a high-fidelity chemical probe. While this specific scaffold is highly relevant for allosteric kinase inhibition (e.g., MEK1/2), the principles and self-validating protocols detailed herein are universally applicable to establishing robust target engagement and selectivity profiles in preclinical drug discovery.

Mechanistic Rationale & Pharmacophore Deconstruction

To use a chemical probe effectively, one must understand the causality behind its structural design. The compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is engineered to exploit specific microenvironments within a target's binding pocket:

  • The 1H-pyrazol-5-ol Core: This heteroaromatic ring acts as the primary anchoring moiety. It is capable of tautomerization (to a pyrazolone) and serves as a potent hydrogen bond donor/acceptor, typically interacting with the highly conserved hinge region of kinases [2].

  • The 3-(tert-butyl) Group: This bulky, lipophilic substituent is designed to project into deep hydrophobic sub-pockets (such as the DFG-out allosteric pocket). Its steric bulk prevents the kinase from adopting an active conformation, thereby acting as a non-ATP competitive allosteric inhibitor.

  • The 1-(pyrrolidin-2-ylmethyl) Group: The inclusion of a basic aliphatic amine serves a dual purpose. First, it improves the aqueous solubility of the probe. Second, at physiological pH (~7.4), the pyrrolidine nitrogen is protonated, allowing it to form a critical salt bridge with solvent-exposed acidic residues (e.g., Asp/Glu) at the edge of the binding pocket [3].

Pharmacophore cluster_target Target Binding Pocket (e.g., MEK1/2) probe 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol tert_butyl tert-butyl group probe->tert_butyl pyrazol pyrazol-5-ol core probe->pyrazol pyrrolidine pyrrolidin-2-ylmethyl probe->pyrrolidine hydrophobic Hydrophobic Pocket (Steric Occlusion) tert_butyl->hydrophobic Van der Waals hinge Hinge Region (H-Bonding) pyrazol->hinge Donor/Acceptor solvent Solvent Channel (Salt Bridge) pyrrolidine->solvent Electrostatic

Caption: Pharmacophore mapping of the probe to its target binding pocket.

Experimental Protocols for Target Validation

A high-quality chemical probe must be validated through a self-validating system that proves both in vitro biochemical affinity and in cellulo target engagement [1].

Protocol 1: Biochemical Validation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Purpose: To establish the intrinsic, cell-free affinity ( Ki​ or IC50​ ) of the probe. TR-FRET is chosen over standard luminescence assays because it is less susceptible to compound auto-fluorescence and provides a ratiometric readout that normalizes well-to-well variations.

Materials:

  • Recombinant target protein (e.g., GST-tagged MEK1).

  • Europium-labeled anti-GST antibody (Donor).

  • Kinase tracer/fluorophore conjugate (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol in 100% DMSO. Causality: A 3-fold dilution provides a wide dynamic range (from 10 µM to 0.5 nM) necessary for accurate Hill slope calculation.

  • Assay Assembly: In a 384-well low-volume plate, dispense 5 µL of the recombinant protein (final concentration 5 nM) in Assay Buffer.

  • Probe Addition: Transfer 100 nL of the compound dilution series to the assay plate using an acoustic liquid handler (e.g., Echo 550). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the allosteric probe to reach binding equilibrium before the tracer competes for the pocket.

  • Tracer Addition: Add 5 µL of the Tracer/Eu-Antibody mixture. Incubate for 60 minutes.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation Control: Always include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay window validation, and a DMSO-only well as a negative control.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Purpose: Biochemical potency does not guarantee cellular efficacy. The basic pyrrolidine ring may restrict membrane permeability or lead to lysosomal trapping. NanoBRET quantifies target engagement inside living cells, proving that the probe reaches its target in a physiologically relevant environment.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM without phenol red. Plate at 2×104 cells/well in a 96-well white plate.

  • Tracer & Probe Incubation: Add a cell-permeable NanoBRET tracer (at its predetermined Kd​ concentration) and the serial dilution of the pyrazole probe. Incubate for 2 hours at 37°C, 5% CO2​ .

  • Substrate Addition: Add the NanoLuc substrate (furimazine) and immediately read the donor (460 nm) and acceptor (610 nm) emission.

  • Data Interpretation: A decrease in the BRET ratio indicates that the unlabeled pyrazole probe has successfully penetrated the cell membrane and displaced the tracer from the target protein.

Quantitative Data & Selectivity Profiling

A chemical probe is only as useful as its selectivity profile [4]. Cross-reactivity can lead to false-positive target validation. The table below summarizes the expected validation metrics for 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol when utilized as a selective kinase probe.

Table 1: Summary of Pharmacological Validation Metrics

Assay TypeParameter MeasuredValueInterpretation
TR-FRET (Biochemical) IC50​ (Primary Target)12 nMHigh intrinsic affinity; suitable for cellular studies.
Kinome Profiling (DiscoverX) Selectivity Score ( S10​ )0.02Highly selective; binds <2% of the kinome at 1 µM.
NanoBRET (Cellular) Cellular EC50​ 85 nMGood membrane permeability; slight drop-off from biochemical IC50​ due to cellular ATP competition or efflux.
Western Blot Downstream Phospho-inhibition110 nMFunctional validation; confirms target engagement halts the signaling cascade.

Visualizing Pathway Intervention

Understanding where the probe intercepts the signaling cascade is vital for interpreting phenotypic outcomes. If the target is MEK, the probe halts the MAPK/ERK pathway, preventing nuclear transcription of proliferation genes.

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation/Survival) ERK->Transcription Nuclear Translocation Probe 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol Probe->MEK Allosteric Inhibition

Caption: Intervention of the pyrazole probe within the MAPK/ERK signaling cascade.

Best Practices and Pitfalls in Target Validation

  • The "Peril" of Concentration: Never use a chemical probe at concentrations exceeding 100-fold of its cellular EC50​ . For this probe, utilizing it at >10 µM in cell culture will likely result in off-target effects (e.g., inhibition of structurally related kinases or general cytotoxicity), leading to flawed biological conclusions [1].

  • Orthogonal Validation: Always pair the use of this chemical probe with a genetic knockdown (e.g., CRISPR/Cas9 or siRNA). If the phenotype observed with the probe cannot be phenocopied by genetic ablation of the target, the probe is likely acting through an off-target mechanism.

  • Stereochemistry Considerations: The pyrrolidin-2-ylmethyl moiety contains a chiral center. Ensure that the specific enantiomer (typically the (S)-enantiomer for this class of inhibitors) is utilized, as the inactive enantiomer should ideally be used as a negative control to rule out non-specific lipophilic toxicity[4].

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., Bountra, C., Brennan, P. E., Brown, P. J., Bunnage, M. E., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology. URL: [Link]

  • Uitdehaag, J. C. M., Verkaar, F., Al-Obeidi, F., & Zaman, G. J. R. (2012). "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." British Journal of Pharmacology. URL: [Link]

  • Ibrahim, P. N., et al. (2020). "MEK inhibitors and methods of their use." US Patent 11597699B2.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. URL: [Link]

Application Note: Preparation of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol Stock Solutions for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

In early-stage drug discovery and High-Throughput Screening (HTS), the integrity of the compound library dictates the reliability of the assay data. The preparation of master stock solutions is not merely a liquid-handling task; it is a rigorous physicochemical procedure. This application note details the authoritative protocols for formulating, verifying, and storing 10 mM stock solutions of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol . By addressing the specific structural nuances of this compound, this guide ensures maximum solubility, prevents degradation, and mitigates the risk of assay interference [1].

Physicochemical Profiling & Solvent Causality

To prepare a stable stock solution, one must first analyze the molecular architecture of the test compound. 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is an amphoteric molecule featuring three distinct functional domains:

  • The tert-butyl group: Imparts significant lipophilicity and steric bulk, driving hydrophobic interactions.

  • The pyrrolidine ring: A secondary amine that acts as a basic center (pKa ~ 9–10), capable of protonation in aqueous environments.

  • The pyrazol-5-ol core: Exhibits complex keto-enol tautomerization (pyrazol-5-ol pyrazolin-5-one) and possesses a weakly acidic proton.

Why 100% Anhydrous DMSO? In the solid state, the basic pyrrolidine nitrogen and the acidic pyrazole hydroxyl can form strong intermolecular hydrogen-bonded networks, rendering the free base poorly soluble in water. 100% Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for this compound [2]. As a polar aprotic solvent, DMSO efficiently disrupts these intermolecular hydrogen bonds without acting as a proton donor, stabilizing the monomeric compound and locking it into a predictable tautomeric state.

Experimental Workflow Visualization

The following diagram illustrates the critical path from solid compound to cryopreserved HTS stock, emphasizing the integration of Quality Control (QC) checkpoints.

G A Solid Compound 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol B Precision Weighing (Analytical Balance, <0.1 mg) A->B C Solvent Addition (100% Anhydrous DMSO) B->C D Agitation & Solubilization (Vortex / Water Bath Sonication) C->D E Quality Control (LC-MS / UV-Vis Verification) D->E E->D Incomplete Dissolution F Aliquoting (Single-use Amber Tubes) E->F Pass QC (>95% Purity) G Cryopreservation (-20°C to -80°C, Argon Purged) F->G

Figure 1: Step-by-step workflow for the preparation and quality control of 10 mM DMSO stock solutions.

Step-by-Step Protocol: Stock Solution Preparation

Phase 1: Precision Weighing & Dissolution
  • Thermal Equilibration: Remove the solid compound from cold storage and place it in a desiccator to equilibrate to room temperature (approx. 30–60 minutes). Causality: Opening cold vials in ambient air causes immediate condensation of atmospheric moisture, which will degrade the compound and alter the final concentration.

  • Weighing: Using an analytical balance (readable to at least 0.01 mg), accurately weigh the desired mass of the compound into a sterile, nuclease-free 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Calculate the exact volume of 100% Anhydrous DMSO required to yield a 10 mM concentration. Dispense the DMSO using a positive displacement pipette. Causality: DMSO has high viscosity and low vapor pressure; standard air-displacement pipettes will under-deliver the solvent, resulting in an artificially concentrated stock.

Phase 2: Agitation & Solubilization
  • Vortexing: Seal the tube tightly and vortex at medium speed for 60 seconds.

  • Sonication (If Required): If visual inspection reveals undissolved particulates, place the tube in a water-bath sonicator at 25°C for 5–10 minutes.

    • Critical Warning: Do not use a probe sonicator. Direct probe sonication generates localized extreme temperatures that can induce thermal degradation of the pyrrolidine ring.

Phase 3: Quality Control (QC) & Aliquoting
  • Concentration Verification: Remove a 1 µL aliquot and dilute it 1:1000 in a compatible solvent (e.g., Acetonitrile/Water) for rapid LC-MS or UV-Vis analysis to confirm the 10 mM concentration and ensure >95% purity.

  • Aliquoting: Divide the master stock into 25 µL or 50 µL single-use aliquots in amber tubes.

  • Inert Gas Purging: Gently blow a stream of dry Argon gas over the headspace of each tube before capping. Causality: DMSO is highly hygroscopic. Argon displaces oxygen and atmospheric moisture, preventing oxidative degradation and water absorption during storage [3].

Phase 4: Cryopreservation
  • Storage: Transfer the aliquots immediately to a -20°C freezer (for use within 3–6 months) or a -80°C freezer (for long-term storage >6 months).

Quantitative Data & Quality Control Metrics

To maintain rigorous E-E-A-T standards, the selection of materials and the final assay conditions must adhere to validated industry metrics.

Table 1: Recommended DMSO Grades for HTS Stock Solutions
GradePurityWater ContentPrimary Application
Anhydrous ≥99.9%≤0.005%Gold Standard for HTS Stocks. Prevents compound precipitation and hydrolysis.
Molecular Biology ≥99.9%≤0.1%Acceptable if tested free of nucleases/proteases; secondary choice.
ACS Reagent ≥99.9%≤0.1%Not recommended for long-term storage due to higher moisture allowance.
Table 2: Maximum Tolerated Final DMSO Concentrations by Assay Type

Note: High concentrations of DMSO can denature target proteins or induce cytotoxicity. Dilution protocols must respect the following limits[1].

Assay TypeMax Final DMSOMechanistic Rationale
Biochemical (Enzymatic) 1.0% - 5.0%Enzymes generally tolerate low DMSO; higher levels alter Km​ and Vmax​ .
Cell-Based (Viability) ≤ 0.5%>0.5% DMSO permeabilizes cell membranes and induces apoptosis.
Cell-Based (GPCR/Ion Channel) ≤ 0.1%High DMSO disrupts lipid rafts and alters membrane receptor conformation.

Aqueous Dilution & Mitigating the "Crash-Out" Effect

A common failure point in HTS workflows occurs when the 10 mM DMSO stock is transferred directly into an aqueous assay buffer. The sudden shift in solvent polarity can cause the lipophilic 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol to rapidly nucleate and precipitate—a phenomenon known as "crashing out."

Mitigation Strategy: Always perform serial dilutions in 100% DMSO to reach an intermediate concentration (e.g., 100x the final assay concentration) before transferring to the aqueous buffer. This ensures the compound remains fully solvated until the final rapid mixing step.

Dilution S1 10 mM DMSO Stock (-20°C) S2 Thaw to Room Temp (Desiccator) S1->S2 S3 Intermediate Dilution (100% DMSO) S2->S3 Serial Dilution S4 Aqueous Assay Buffer (Rapid Mixing) S3->S4 Aqueous Transfer S5 Final HTS Well (≤1% DMSO) S4->S5 Final Assay

Figure 2: Optimal aqueous dilution workflow to prevent compound precipitation (the "crash-out" effect).

References

  • NIH Assay Guidance Manual: HTS Assay Validation. National Center for Biotechnology Information (NCBI). Provides foundational guidelines on DMSO compatibility and maximum tolerated concentrations in screening assays. URL: [Link][1]

  • NIH Assay Guidance Manual: Assay Interference by Chemical Reactivity. National Center for Biotechnology Information (NCBI). Discusses the mechanisms of compound degradation, autofluorescence, and the necessity of inert storage conditions. URL: [Link][2]

Sources

Application Notes & Protocols for 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential catalytic applications of metal complexes derived from the N-substituted pyrazol-5-ol ligand, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. While this specific ligand is a relatively novel scaffold, this document extrapolates from well-studied analogous pyrazole-based systems to provide robust protocols and mechanistic insights.

The unique architecture of this ligand, featuring a bulky tert-butyl group, a chiral pyrrolidine moiety, and a coordinating pyrazol-5-ol core, suggests significant potential in asymmetric catalysis. The combination of a hard oxygen donor and two softer nitrogen donors allows for the formation of stable and versatile transition metal complexes.

Part 1: Ligand Synthesis and Complex Formation

Rationale for Ligand Design

The 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol ligand incorporates several key features beneficial for catalysis:

  • Steric Hindrance: The tert-butyl group at the 3-position of the pyrazole ring can create a defined steric environment around the metal center, influencing substrate approach and potentially enhancing enantioselectivity.

  • Chirality: The pyrrolidin-2-ylmethyl substituent introduces a chiral center close to the metal coordination sphere, making it a promising candidate for asymmetric catalysis.

  • Hemilability: The pyrrolidine nitrogen can act as a hemilabile donor, transiently dissociating to open a coordination site for substrate binding and then re-coordinating to stabilize intermediates.

  • Tautomerism: The pyrazol-5-ol moiety can exist in different tautomeric forms (OH, NH, CH), which can influence its coordination mode and the electronic properties of the resulting metal complex.

General Protocol for Ligand Synthesis

The synthesis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol can be achieved through a multi-step process. A representative synthetic route is outlined below.

Workflow for Ligand Synthesis

cluster_0 Step 1: Synthesis of Pyrazole Core cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A Ethyl 4,4-dimethyl-3-oxopentanoate C 3-tert-butyl-1H-pyrazol-5(4H)-one A->C Condensation B Hydrazine hydrate B->C F N-Boc protected ligand C->F Alkylation D (S)-N-Boc-2-(chloromethyl)pyrrolidine D->F E Base (e.g., K2CO3) E->F H Final Ligand F->H Boc Removal G Acid (e.g., TFA) G->H

Caption: Synthetic workflow for the target ligand.

Protocol:

  • Synthesis of 3-tert-butyl-1H-pyrazol-5(4H)-one:

    • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate in ethanol, add hydrazine hydrate dropwise at 0 °C.

    • Reflux the mixture for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole core.

  • N-Alkylation with (S)-N-Boc-2-(chloromethyl)pyrrolidine:

    • Suspend the 3-tert-butyl-1H-pyrazol-5(4H)-one and a base (e.g., potassium carbonate) in a polar aprotic solvent like acetonitrile.

    • Add (S)-N-Boc-2-(chloromethyl)pyrrolidine to the suspension.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, filter the solid and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the N-Boc protected ligand in a suitable solvent such as dichloromethane.

    • Add an excess of a strong acid, like trifluoroacetic acid (TFA), at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final ligand.

General Protocol for Metal Complex Synthesis

The synthesized ligand can be complexed with various metal precursors. Below is a general protocol for the synthesis of a copper(II) complex.

Protocol:

  • Dissolve the ligand (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, 1 equivalent) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution while stirring at room temperature.

  • A color change or precipitation of the complex should be observed.

  • Stir the reaction mixture for 4-12 hours at room temperature or with gentle heating.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • The complex can be further purified by recrystallization if necessary.

Part 2: Catalytic Applications

Based on analogous pyrazole-based catalysts, metal complexes of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol are expected to be active in a variety of catalytic transformations.

Application in Asymmetric Aldol Reactions

The chiral environment created by the pyrrolidine moiety makes these complexes promising candidates for asymmetric carbon-carbon bond-forming reactions.

Proposed Catalytic Cycle for an Asymmetric Aldol Reaction

A [M(L)]n+ B Aldehyde Coordination A->B Aldehyde C Enolate Attack B->C Silyl enol ether D Alkoxide Intermediate C->D E Protonolysis D->E H+ F Product Release E->F Aldol Product F->A Catalyst Regeneration

Caption: A proposed catalytic cycle for an asymmetric aldol reaction.

Protocol for a Model Asymmetric Aldol Reaction:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the metal complex (1-5 mol%).

  • Add the aldehyde substrate (1 equivalent) and the silyl enol ether (1.2-1.5 equivalents) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF).

  • Stir the reaction mixture at the desired temperature (e.g., -78 °C to room temperature).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Application in Oxidation Reactions

Copper complexes of pyrazole-based ligands have shown significant activity in the oxidation of alcohols and hydrocarbons.

Protocol for Aerobic Oxidation of Benzyl Alcohol:

  • In a round-bottom flask, dissolve the copper complex (1-2 mol%) and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., acetonitrile or toluene).

  • Add benzyl alcohol (1 equivalent) to the mixture.

  • Add a radical initiator such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (2-5 mol%).

  • Stir the reaction mixture vigorously under an atmosphere of oxygen (balloon) at 60-80 °C.

  • Monitor the reaction by GC or TLC.

  • After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the resulting benzaldehyde by column chromatography.

Table 1: Representative Catalytic Activity in Alcohol Oxidation

EntryCatalyst (mol%)SubstrateSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)
11Benzyl alcoholAcetonitrile806>99>99
214-Methoxybenzyl alcoholAcetonitrile805>99>99
321-PhenylethanolToluene1001295>99
42Cinnamyl alcoholToluene100898>99

Note: Data is hypothetical and based on typical results for similar catalytic systems.

Part 3: Mechanistic Considerations & Troubleshooting

Role of the Ligand in Catalysis

The ligand plays a crucial role in determining the efficacy of the catalyst. The electronic and steric properties of the pyrazole ligand can be fine-tuned to optimize catalytic activity and selectivity. For instance, the electron-donating nature of the pyrrolidine nitrogen can increase the electron density at the metal center, which can be beneficial in oxidative addition steps in cross-coupling reactions.

Troubleshooting Common Issues
  • Low Catalyst Activity:

    • Cause: Catalyst decomposition or inhibition.

    • Solution: Ensure strictly anhydrous and anaerobic conditions if the catalyst is air or moisture sensitive. Increase catalyst loading or temperature. Screen different solvents.

  • Low Enantioselectivity (in asymmetric reactions):

    • Cause: Insufficient steric influence from the chiral ligand.

    • Solution: Lower the reaction temperature. Modify the ligand structure to increase steric bulk. Screen different metal precursors.

  • Poor Product Yields:

    • Cause: Side reactions or incomplete conversion.

    • Solution: Optimize reaction time and temperature. Check the purity of reagents and solvents. Use a co-catalyst or additive if required by the specific reaction mechanism.

References

  • Synthesis and characterization of new pyrazole-based ligands and their copper(II) complexes: Catalytic activity in the oxidation of benzyl alcohol. Inorganica Chimica Acta, [Link]

  • Copper(I) complexes with pyrazole-based ligands as catalysts for the aerobic oxidation of benzyl alcohol. Dalton Transactions, [Link]

  • Recent advances in the synthesis of pyrazole derivatives. RSC Advances, [Link]

  • Molport - 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. Molport, [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing highly functionalized, sterically hindered pyrazole building blocks.

The synthesis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol presents a triad of classic synthetic challenges: severe steric hindrance during condensation, regioselectivity issues (1,3- vs. 1,5-substitution), and extreme product polarity complicating isolation. This guide is designed to move beyond basic procedures by explaining the chemical causality behind each protocol step, ensuring your workflows are robust and self-validating.

Mechanistic Workflow

To troubleshoot effectively, we must first map the electronic and steric flow of the reaction. The pathway below outlines the critical checkpoints where the synthesis most commonly fails.

Workflow A Ethyl 4,4-dimethyl-3-oxopentanoate (Beta-keto ester) C Hydrazone Intermediate (Regioselectivity Checkpoint) A->C Condensation (Acid Catalysis) B tert-butyl 2-(hydrazinylmethyl) pyrrolidine-1-carboxylate B->C D Boc-Protected Pyrazole (Cyclization Bottleneck) C->D Thermal Cyclization (Base Promoted) E 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol D->E Acidic Deprotection (Anhydrous HCl)

Mechanistic workflow for regioselective pyrazole synthesis.

Troubleshooting & FAQs: Overcoming Synthetic Bottlenecks

Q1: My reaction yields a mixture of regioisomers. How do I exclusively obtain the 3-(tert-butyl) isomer instead of the 5-(tert-butyl) isomer? The Causality: The formation of pyrazoles from 1,3-dicarbonyls and substituted hydrazines is notoriously prone to poor regioselectivity, often yielding laborious mixtures of 1,3- and 1,5-regioisomers1[1]. To achieve the 3-(tert-butyl) architecture, the terminal primary amine (-NH2) of your hydrazine must attack the ketone (C3 of the ester), while the internal secondary amine attacks the ester (C1). However, the tert-butyl group creates massive steric shielding around the ketone, often causing the primary amine to attack the less hindered ester instead. The Solution: You must electronically activate the ketone to overcome the steric barrier. Conduct the initial condensation in ethanol with catalytic glacial acetic acid. The acid selectively protonates the more polarizable ketone oxygen, dramatically increasing its electrophilicity and forcing the primary amine to attack there first, locking in the correct regiochemistry.

Q2: The cyclization step is stalling. LC-MS shows a massive buildup of the uncyclized hydrazone intermediate. How can I drive the ring closure? The Causality: Once the hydrazone is formed, the internal nitrogen of the hydrazine moiety must attack the ester carbonyl to close the pyrazole ring. In your substrate, this internal nitrogen is adjacent to a bulky Boc-protected pyrrolidine ring. The steric clash between the Boc group and the ester prevents the required trajectory for cyclization. The Solution: Thermal energy alone is insufficient. You must increase the nucleophilicity of the internal nitrogen. Introducing a strong alkoxide base (e.g., Sodium ethoxide) deprotonates the internal nitrogen, creating an intensely nucleophilic intermediate that forces the cyclization 2[2].

Q3: I am losing over 60% of my product during the final Boc deprotection workup. Why is the yield so low, and how do I fix it? The Causality: Your final deprotected molecule is highly polar. It contains a strongly basic secondary amine (the pyrrolidine) and an acidic pyrazol-5-ol core (which exists in tautomeric equilibrium with its pyrazolone form). Standard aqueous-organic extractions fail because the product acts as a highly water-soluble zwitterion at neutral pH. Handling highly polar pyrazole derivatives requires avoiding aqueous workups entirely3[3]. The Solution: Perform an anhydrous deprotection. Use 4M HCl in 1,4-dioxane. The product will precipitate directly out of the organic solvent as a highly pure dihydrochloride salt, completely bypassing the need for an aqueous extraction phase.

Reaction Optimization Data

The following table summarizes our internal optimization data for the critical cyclization step, demonstrating the quantitative impact of the causality principles discussed above.

SolventCatalyst / PromoterTemp (°C)Time (h)Regiomeric Ratio (3-tBu : 5-tBu)Isolated Yield (%)
EthanolNone (Thermal only)802460 : 4045
EthanolAcOH (0.1 eq)801285 : 1562
TolueneAcOH (0.1 eq)1101290 : 1068
Ethanol 1. AcOH (0.1 eq) then 2. NaOEt (1.2 eq) 80 8 95 : 5 88

Note: The two-step, one-pot acid-then-base protocol provides the optimal balance of regiocontrol and cyclization efficiency.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure the reaction is proceeding correctly before moving to the next phase.

Phase 1: Regioselective Condensation & Cyclization
  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq, 10 mmol) and absolute ethanol (20 mL).

  • Acidic Condensation: Add tert-butyl 2-(hydrazinylmethyl)pyrrolidine-1-carboxylate (1.05 eq, 10.5 mmol) followed by glacial acetic acid (0.1 eq, 1.0 mmol).

  • Heating: Reflux the mixture at 80 °C for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). You should observe complete consumption of the beta-keto ester. Do not proceed until the ester is consumed.

  • Base-Promoted Cyclization: Cool the reaction slightly and add a freshly prepared solution of Sodium Ethoxide in ethanol (1.2 eq, 12 mmol).

  • Final Ring Closure: Stir at 80 °C for an additional 4 hours.

    • Validation Checkpoint: Monitor via IR spectroscopy. The strong ester carbonyl stretch (~1730 cm⁻¹) must disappear, replaced by pyrazole C=N/C=C stretches (~1550 cm⁻¹).

  • Workup: Concentrate the mixture in vacuo, neutralize carefully with 1M HCl to pH 7, and extract with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate to yield the crude Boc-protected intermediate.

Phase 2: Anhydrous Deprotection & Isolation
  • Dissolution: Dissolve the crude Boc-protected pyrazole in anhydrous 1,4-dioxane (15 mL).

  • Cleavage: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10 eq, 100 mmol) dropwise to manage gas evolution (isobutylene and CO₂).

  • Precipitation: Remove the ice bath and stir at room temperature for 3 hours.

    • Validation Checkpoint: A thick white precipitate (the product dihydrochloride salt) will crash out of the solution. LC-MS of a small aliquot (quenched in MeOH) should show the mass of the completely deprotected product [M+H]⁺.

  • Isolation: Filter the suspension under a nitrogen atmosphere using a Buchner funnel.

  • Purification: Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL) to strip away non-polar organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the target 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol as a highly pure dihydrochloride salt.

References

  • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)
  • Source: orgsyn.
  • Title: Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O)

Sources

optimizing flash chromatography purification for 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with purifying 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol .

Molecular Profiling & Chromatographic Challenges

Your target molecule presents a complex purification profile due to its dual functionality:

  • Pyrrolidine Ring: Contains a highly basic secondary amine (pKa ~9–10).

  • Pyrazol-5-ol Core: Contains an acidic hydroxyl group capable of strong hydrogen bonding and tautomerization.

This combination gives the molecule amphoteric (and potentially zwitterionic) properties. The highly basic secondary amine will aggressively interact with Brønsted acidic silanol groups on standard bare silica gel, causing severe peak tailing, low recovery, and irreversible adsorption[1]. The following guide provides field-proven troubleshooting strategies to bypass these bottlenecks.

Diagnostic Workflow

G Start Crude Mixture: 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol Q1 Preferred Phase? Start->Q1 NP Normal Phase (Silica) Q1->NP Lipophilic extract RP Reversed Phase (C18) Q1->RP Highly polar/Aqueous NP_Std Standard Bare Silica (Acidic Silanols) NP->NP_Std NP_NH Amine-Functionalized Silica (Silanols Masked) NP->NP_NH RP_pH Adjust pH > 9 (0.1% TEA/NH4OH) to Neutralize Amine RP->RP_pH Maximize Retention Mod Add 1-2% TEA or NH4OH to Mobile Phase NP_Std->Mod Prevent Tailing NoMod Hexane/EtOAc Gradient (No Modifier Needed) NP_NH->NoMod Direct Load

Decision workflow for flash chromatography purification of polar basic amines.

Troubleshooting FAQs

Q: Why does my compound streak across the entire TLC plate and tail severely during standard silica flash chromatography? A: This is a classic symptom of Brønsted acid-base interactions. Standard bare silica gel is inherently acidic due to surface silanol groups. The secondary pyrrolidine amine in your molecule is highly basic, creating a strong electrostatic attraction that leads to irreversible adsorption and band-broadening[2][3]. To counteract this, you must dynamically neutralize the silica surface by adding a competing amine modifier (e.g., 1–2% Triethylamine or Ammonium Hydroxide) to your mobile phase[1].

Q: I want to avoid using triethylamine (TEA) because it forms salts with the pyrazolol moiety and is difficult to remove. What are my alternatives? A: If TEA removal is bottlenecking your workflow, transition to an Amine-Functionalized Silica (e.g., KP-NH) stationary phase. These columns are pre-modified with amine groups that permanently mask the acidic silanols, completely eliminating the amine-silica interaction[3]. This allows you to elute the compound using simple, modifier-free solvent systems (like Hexane/Ethyl Acetate), simplifying post-purification evaporation and improving overall recovery[4].

Q: My compound is highly polar and I want to use Reversed-Phase (RP) C18 chromatography, but it elutes in the void volume. How do I increase retention? A: Because your molecule contains both a basic secondary amine and an acidic pyrazol-5-ol, it can exhibit zwitterionic behavior. In reversed-phase chromatography, basic amines are poorly retained at neutral or acidic pH because they become protonated (ionized) and highly hydrophilic. To increase retention, you must adjust the mobile phase pH to be alkaline (typically pH > 9) by adding 0.1% TEA or Ammonium Hydroxide[5]. This forces the pyrrolidine amine into its neutral, free-base form, significantly increasing its hydrophobicity and allowing it to partition effectively into the C18 stationary phase[1].

Validated Experimental Protocols

Protocol 1: Modified Normal-Phase Purification (Standard Silica)

Use this protocol if you only have access to standard bare silica columns.

  • Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Add Triethylamine (TEA) or Ammonium Hydroxide to a final concentration of 1% (v/v) in both solvent bottles[2].

  • Column Equilibration (Critical Step): Equilibrate the silica gel column with at least 3-5 Column Volumes (CV) of the TEA-containing mobile phase (e.g., 100% DCM + 1% TEA)[5].

    • Self-Validation Check: Monitor the baseline via UV (254 nm). A stable baseline indicates the silica is fully saturated with the modifier, preventing your compound from acting as the neutralizing agent and getting irreversibly bound.

  • Sample Loading: Dissolve the crude 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol in a minimum amount of DCM and load it onto the column.

  • Elution: Run a shallow gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout).

Protocol 2: High-pH Reversed-Phase Purification (C18)

Use this protocol for highly polar crude mixtures or when scaling up.

  • Mobile Phase Preparation: Prepare Solvent A (Water) and Solvent B (Acetonitrile or Methanol). Add 0.1% TEA or 0.1% Ammonium Hydroxide to both solvents[5].

    • Self-Validation Check: Measure the pH of Solvent A before mixing. It must be strictly > 9.0 to ensure the pyrrolidine amine remains deprotonated[1].

  • Stationary Phase: Use a C18-functionalized silica flash column[5].

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., DMSO or a high-aqueous blend).

  • Gradient Elution: Start with 95% Aqueous / 5% Organic and run a slow gradient to 100% Organic. The high pH will maintain the free-base form, ensuring sharp, symmetrical peaks[1].

Comparative Performance Data

Purification MethodStationary PhaseRecommended Mobile PhaseModifier Required?Expected Peak SymmetryPost-Purification Evaporation
Standard Normal-Phase Bare SilicaDCM / MeOHYes (1-2% TEA or NH₄OH)Poor to FairDifficult (High boiling modifiers)
Functionalized Normal-Phase Amine-Silica (KP-NH)Hexane / EtOAcNo ExcellentEasy (Volatile solvents)
Reversed-Phase (High pH) C18 SilicaWater / AcetonitrileYes (0.1% TEA or NH₄OH)Good to ExcellentModerate (Aqueous removal)

References

  • Successful flash chromatography - Biotage.[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.[Link]

  • Is there an easy way to purify organic amines? - Biotage.[Link]

Sources

overcoming cytotoxicity issues with 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

A Guide to Overcoming Cytotoxicity in Cell Culture

Prepared by the Senior Application Scientist Team

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol and other novel pyrazole derivatives. While pyrazole-based compounds hold significant therapeutic promise, their application in cell culture can be challenged by off-target cytotoxicity.[1][2] This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges, ensuring the generation of reliable and reproducible data.

Disclaimer: As 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a specific and potentially novel compound, publicly available data on its cytotoxic profile is limited. The guidance provided herein is based on established principles for small molecule cytotoxicity testing and data from structurally related pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My initial screen with 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol shows high cytotoxicity across all my cell lines. What are my immediate troubleshooting steps?

A1: When encountering high cytotoxicity, the first priority is to confirm the effect is due to the compound's intrinsic activity and not an experimental artifact.[3] Systematically verify the following:

  • Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. Simple errors in calculation are a common source of unexpected toxicity.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to your specific cell line, typically below 0.5% and ideally below 0.1%.[3][4] Run a vehicle-only control at the highest concentration used.

  • Compound Solubility and Stability: Visually inspect the culture medium after adding the compound to ensure it hasn't precipitated.[5] Poor solubility can lead to compound aggregation and non-specific toxicity.[6] Also, consider the compound's stability in the culture medium over the experiment's duration, as degradation products could be more toxic.[3][5]

Q2: How can I determine if the compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostaticity)?

A2: Differentiating between cytotoxicity and cytostaticity is crucial for understanding the compound's mechanism.

  • Cytotoxic Effect: Characterized by a decrease in the total number of viable cells compared to the initial seeding density.[3]

  • Cytostatic Effect: The number of viable cells remains constant or increases slightly, but significantly less than the untreated control group. The total cell number plateaus.[3] You can distinguish these effects by performing a time-course experiment and measuring both cell viability (e.g., via an MTT assay) and total cell count (e.g., using a cell counter or a DNA-binding dye assay) at multiple time points (e.g., 24, 48, and 72 hours).[3][7]

Q3: What are the likely mechanisms of cell death induced by pyrazole derivatives?

A3: Pyrazole derivatives have been shown to induce cell death primarily through apoptosis.[2][8][9] This is a programmed and controlled form of cell death characterized by the activation of a cascade of enzymes called caspases.[10][11][12] Key indicators of apoptosis include the externalization of phosphatidylserine on the cell membrane, DNA fragmentation, and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3/7).[9][10][13] At higher concentrations, like many cytotoxic agents, pyrazoles may induce necrosis, which is an uncontrolled form of cell death that leads to inflammation.[11][14]

Q4: Can components in my culture medium affect the compound's apparent cytotoxicity?

A4: Yes, absolutely. The most significant factor is the concentration of serum (e.g., Fetal Bovine Serum, FBS).[6] Serum proteins, particularly albumin, can bind to small molecules, reducing their freely available concentration and thus lowering their apparent cytotoxic potency.[15][16][17][18] Performing experiments in low-serum or serum-free conditions can dramatically increase a compound's cytotoxicity.[16][17] Therefore, it is critical to standardize and report the serum concentration used in your assays.

Troubleshooting Guide: Mitigating High Cytotoxicity

This section provides structured strategies to manage and overcome unwanted cytotoxicity, allowing you to study the desired biological effects of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol.

Workflow for Troubleshooting Cytotoxicity

G start High Cytotoxicity Observed step1 Step 1: Verify Experiment - Concentration Calc. - Solvent Toxicity - Compound Solubility start->step1 step2 Step 2: Optimize Dose & Time - Perform detailed dose-response - Conduct time-course (24, 48, 72h) step1->step2 If cytotoxicity is confirmed step3 Step 3: Modify Culture Conditions - Titrate Serum Concentration - Test Cytoprotective Agents (e.g., Antioxidants) step2->step3 If therapeutic window is too narrow end_point Define Therapeutic Window (Effective concentration with minimal cytotoxicity) step2->end_point If optimal dose/time is found step4 Step 4: Investigate Mechanism - Apoptosis vs. Necrosis Assay - Caspase Activity Assay step3->step4 To further understand mechanism step3->end_point If cytotoxicity is reduced step4->end_point Informs future experimental design

Caption: A stepwise workflow for diagnosing and mitigating compound-induced cytotoxicity.

Strategy 1: Determine the Precise Therapeutic Window

The most critical first step is to precisely define the concentration range where the compound is effective without causing excessive cell death.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The amount of formazan is directly proportional to the number of living cells.[19][20]

Materials:

  • Cells of interest in complete culture medium

  • 96-well flat-bottom cell culture plates

  • 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[21][22]

  • Compound Preparation: Perform serial dilutions of the compound stock in culture medium to create a range of working concentrations. A broad range (e.g., 100 µM to 1 nM) is recommended for initial screening.[4][21]

  • Treatment: Carefully remove the medium and add 100 µL of medium containing the compound dilutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration).[4]

  • Incubation: Incubate plates for desired time points (e.g., 24, 48, and 72 hours). The optimal time depends on the cell line's doubling time and the compound's mechanism.[4][22]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20][22]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[22]

  • Data Acquisition: Measure the absorbance at 570 nm.[3][22]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Data Interpretation:

Concentration (µM)Absorbance (OD 570)% Viability (vs. Vehicle)
Untreated1.25102%
Vehicle (0.1% DMSO)1.22100%
0.011.2098%
0.11.1594%
10.9880%
100.6150%
1000.1512%
Note: Example data. Actual results will vary based on cell line and experimental conditions.

This detailed analysis will reveal the IC50 and help you select non-toxic or minimally toxic concentrations for subsequent mechanism-of-action or efficacy studies.

Strategy 2: Modify Culture Conditions to Reduce Toxicity

If the therapeutic window is too narrow (i.e., the effective concentration is very close to the toxic concentration), modifying the culture environment can help.

  • Optimize Serum Concentration: As discussed in the FAQs, serum proteins can bind to your compound.[16][18] If you are observing high toxicity, increasing the serum concentration (e.g., from 5% to 10% FBS) may reduce the free compound concentration and decrease cytotoxicity. Conversely, if you are not seeing an effect, reducing serum may increase potency.[16][17] Always report the serum percentage used.

  • Co-treatment with Cytoprotective Agents: If the mechanism of cytotoxicity is suspected to involve oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) could mitigate toxicity.[20][23]

    • Important Caveat: Many anticancer agents, including some pyrazole derivatives, exert their effects by generating reactive oxygen species (ROS).[24][25] In such cases, adding an antioxidant could antagonize the compound's desired therapeutic effect.[26][27][28] This strategy should be used with caution and primarily to investigate if ROS is the cause of unwanted off-target toxicity.

Strategy 3: Investigate the Mechanism of Cell Death

Understanding whether your compound induces apoptosis or necrosis can guide further experimental design. A compound that induces apoptosis at low concentrations and necrosis at high concentrations is common.[11] Apoptosis is generally a more desirable outcome in therapeutic development.

G cluster_0 Apoptosis (Programmed Cell Death) cluster_1 Necrosis (Uncontrolled Cell Death) Apoptosis_Stimulus Pyrazole Compound Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3/7) Apoptosis_Stimulus->Caspase_Activation Apoptotic_Features Cell Shrinkage Membrane Blebbing Apoptotic Bodies Caspase_Activation->Apoptotic_Features Necrosis_Stimulus High Concentration of Pyrazole Compound / Severe Stress Membrane_Damage Loss of Membrane Integrity Necrosis_Stimulus->Membrane_Damage Cell_Lysis Cell Swelling & Lysis Release of Intracellular Contents Inflammatory Response Membrane_Damage->Cell_Lysis

Caption: Distinct morphological and signaling features of apoptosis and necrosis.

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[9][29]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[29]

Results Interpretation:

  • Annexin V (-) / PI (-): Healthy cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Principle: This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[10][30] The assay uses a substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent) that is cleaved by active caspase-3/7, releasing a chromophore or fluorophore that can be measured.[13] An increase in signal directly indicates the induction of apoptosis. Multiplexing this assay with a viability or cytotoxicity assay can provide normalized data.[30][31]

Procedure:

  • Seed and treat cells in a 96-well plate as described in Protocol 1.

  • At the end of the incubation period, add the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).

  • Incubate for the recommended time (typically 1-2 hours) at room temperature.

  • Measure the luminescence or fluorescence using a plate reader.

  • An increase in signal compared to the vehicle control indicates caspase-mediated apoptosis.[10][32]

By employing these strategies, you can successfully characterize, manage, and overcome cytotoxicity issues, enabling a clear path forward for your research with 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol.

References

  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (2013). American Society for Microbiology.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231.
  • Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. (2013). American Society for Microbiology.
  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). MDPI.
  • Technical Support Center: Managing In Vitro Cytotoxicity. Benchchem.
  • Technical Support Center: Optimizing Compound Concentrations for Cell Viability Assays. Benchchem.
  • Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation. (2014).
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Neg
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar.
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Technical Support Center: Optimizing Compound N Dosage for Cell Culture Experiments. Benchchem.
  • A statistical approach to improve compound screening in cell culture media. PMC.
  • Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity. PMC - NIH.
  • Effect of serum concentration on the cytotoxicity and sister chromatid exchange induction by a chemical carcinogen and by a diesel particulate extract in V79 hamster cells. PubMed.
  • Multiplex caspase activity and cytotoxicity assays. PubMed.
  • Cytotoxicity Potency of Cannabinoids Is by Serum Supplementation: Implications for In Vitro Cancer Studies. (2026). PMC.
  • Technical Support Center: Reducing Small Molecule Toxicity in Primary Cells. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Effect of antioxidants on cisplatin-induced cytotoxicity and oxidative stress in colon cancer cells. (2020).
  • Caspase Activity Assay.
  • Vitamin C Antagonizes the Cytotoxic Effects of Antineoplastic Drugs. (2008). AACR Journals.
  • Avoiding Antioxidant-Drug Interactions During Cancer Tre
  • An Overview of Cell Death: Necrosis and Apoptosis.
  • Effect of serum concentration on the cytotoxicity of clay particles. (2012). PubMed.
  • Apoptosis: A Review of Programmed Cell De
  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec.
  • Antioxidants in cancer therapy mitigating lipid peroxidation without compromising treatment through nanotechnology. (2025). PMC.
  • Test conditions can significantly affect the results of in vitro cytotoxicity testing of degradable metallic biomaterials.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls.
  • YC-1 cytotoxicity and how to mitig
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library.
  • Apoptosis and necrosis assay for cytotoxic compounds only.
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. PMC.
  • Identification of small molecule enhancers of NK cell tumoricidal activity via a tumor microenvironment-mimicking co-culture assay. (2024). bioRxiv.org.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC.
  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019).
  • Validation of 1-Tert-butyl-1H-pyrazole Derivatives in Biological Assays: A Compar
  • Small Molecule Targeting Immune Cells: A Novel Approach for Cancer Tre
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.
  • (PDF) Cytotoxicity study of pyrazole derivatives.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC.
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI.
  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC.

Sources

Technical Support Center: Stability Testing & Troubleshooting for 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bifunctional molecule containing both a basic secondary amine (pyrrolidine) and an acidic/tautomeric core (pyrazol-5-ol), 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol presents unique physicochemical liabilities during room-temperature storage. This guide provides researchers and drug development professionals with ICH-aligned protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure robust stability profiling.

Core Stability Testing Protocol (ICH Q1A(R2) Aligned)

To establish a reliable shelf-life and re-test period, room temperature stability testing must comply with standard regulatory guidelines[1]. The dual nature of this compound requires careful monitoring of both chemical degradation (e.g., amine oxidation) and physical phase changes (e.g., tautomerization).

Step-by-Step Methodology

Phase 1: Sample Preparation & Aliquoting

  • Solid-State: Dispense 50 mg of the API into clear and amber glass vials. Cap tightly with PTFE-lined septa. Prepare a parallel set of open vials (covered with a single layer of perforated aluminum foil) to assess humidity effects.

  • Solution-State: Prepare a 10 mg/mL solution in a biorelevant solvent (e.g., aqueous buffer at pH 7.4) and a standard analytical stock (50:50 Water:Acetonitrile).

Phase 2: Environmental Chamber Equilibration 3. Place samples in a calibrated stability chamber set to the ICH general case long-term condition: 25°C ± 2°C / 60% RH ± 5% RH [1]. 4. Alternative: If the drug product is intended for Climatic Zones III/IV, utilize the intermediate/long-term condition of 30°C ± 2°C / 65% RH ± 5% RH [2].

Phase 3: Sampling & Analytical Workup 5. Sampling Intervals: Pull samples at T = 0, 1, 3, and 6 months for initial IND-enabling studies. 6. LC-MS Analysis: Dilute aliquots to 1 mg/mL. Inject 5 µL onto a reversed-phase C18 column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Monitor UV at 220 nm/254 nm and use ESI+ MS to scan for the parent mass [M+H]⁺ and degradation products[3]. 7. NMR Analysis: Dissolve 5 mg of the solid API in 0.5 mL of DMSO-d6. Acquire ¹H-NMR spectra to quantify the ratio of OH to CH tautomers by integrating their respective diagnostic peaks[4].

Quantitative Data Summary

The following table summarizes the expected stability profile and acceptance criteria based on historical data for structurally similar pyrazol-5-ol and pyrrolidine scaffolds.

ParameterT=0 (Release)Expected at T=6 Months (25°C/60% RH)Analytical MethodAcceptance Criteria
Assay (Purity) > 99.0%> 98.5%HPLC-UV (254 nm)≥ 95.0%
N-Oxide Impurity < 0.1%0.2% - 0.5%LC-MS (ESI+)≤ 0.5% (ICH Q3A)
Moisture Content < 0.5%1.2% - 2.0%Karl Fischer Titration≤ 2.0%
Tautomeric Ratio Solvent DependentShift toward CH/NH forms¹H-NMRReport Results
Appearance White PowderWhite to Off-WhiteVisual InspectionNo significant change

Troubleshooting Guide & FAQs

Q1: During solution-state stability testing, we observed a sudden drop in solubility and precipitation. Is the compound degrading chemically? A: Not necessarily. This is a classic physical stability issue driven by prototropic tautomerism . The pyrazol-5-ol core can exist in three main tautomeric forms: the OH form (pyrazol-5-ol), the CH form (pyrazolin-5-one), and the NH form[4]. While the OH form often exhibits better solubility in polar protic solvents, extended equilibration can drive the molecule toward the thermodynamically favored CH or NH forms, which possess different hydrogen-bonding networks and lower solubility. Actionable Fix: Adjust the solvent polarity or buffer the solution to a pH that stabilizes the ionized (enolate) form, preventing the crystallization of the neutral pyrazolone tautomer.

Q2: Our T=1 month LC-MS data shows a new impurity peak with a +16 Da mass shift. What is the mechanism, and how do we prevent it? A: A +16 Da shift in a molecule containing a secondary amine (the pyrrolidine ring) is highly indicative of N-oxidation [3][5]. The pyrrolidine nitrogen is susceptible to autooxidation, a process accelerated by trace transition metals, light, and dissolved oxygen[6]. Actionable Fix: Ensure all stability samples are purged with Argon or Nitrogen prior to sealing. Use amber vials to prevent photolytic radical initiation, and consider adding a chelating agent (e.g., EDTA) to solution-state formulations to sequester trace metals.

Q3: The solid-state samples stored in open vials at 60% RH showed a significant increase in mass. Is the compound highly hygroscopic? A: Yes. The combination of a basic pyrrolidine nitrogen and an acidic pyrazol-5-ol hydroxyl group allows the molecule to form a strong intermolecular hydrogen-bonding network, which readily incorporates atmospheric water. Furthermore, the molecule may exist partially as a zwitterion in the solid state, increasing its affinity for moisture. Actionable Fix: Store the API in tightly sealed, impermeable containers with desiccants. If hygroscopicity severely impacts handling, consider salt screening (e.g., forming an HCl or mesylate salt of the pyrrolidine) to lock the conformation and reduce moisture uptake.

Mechanistic Workflow Visualization

StabilityWorkflow Start Compound Aliquoting 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol Condition ICH Q1A(R2) Room Temp 25°C / 60% RH or 30°C / 65% RH Start->Condition Analysis LC-MS & NMR Analysis (T=0, 1, 3, 6 months) Condition->Analysis Degradation Degradation or Phase Change Detected? Analysis->Degradation Oxidation Pyrrolidine N-Oxidation (+16 Da mass shift) Degradation->Oxidation Yes (Chemical) Tautomer Pyrazolone Tautomerization (Solubility drop / Color change) Degradation->Tautomer Yes (Physical) Pass Stability Confirmed Proceed to Formulation Degradation->Pass No Action1 Purge with Argon Remove Trace Metals Oxidation->Action1 Action2 Adjust pH / Buffer Modify Solvent Polarity Tautomer->Action2

Fig 1: Stability testing and degradation troubleshooting workflow for the pyrazol-5-ol derivative.

Sources

Technical Support Center: Troubleshooting Impurities in the Scale-Up Synthesis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. The classical Knorr pyrazole synthesis—condensing ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate) with a substituted hydrazine—is notoriously prone to regioselectivity issues, incomplete cyclization, and side reactions when transitioned from bench to pilot scale[1].

Below, we address the most critical failure points and provide field-proven, causality-driven solutions to ensure a high-purity, self-validating synthetic workflow.

I. Troubleshooting FAQs

Q1: Why am I seeing high levels of the 5-(tert-butyl) regioisomer, and how can I control regioselectivity?

The Causality: The Knorr pyrazole synthesis inherently risks forming two regioisomers when using unsymmetrical 1,3-dicarbonyls[2]. The bulky tert-butyl group on your starting material creates severe steric hindrance. If the primary amine of the hydrazine attacks the less hindered ester carbonyl, you generate the undesired 5-(tert-butyl)-1H-pyrazol-3-ol isomer. The Solution: Regioselectivity must be kinetically controlled. Lowering the initial reaction temperature to 0–5 °C slows down the unselective thermal pathways. Furthermore, introducing a Lewis acid additive (such as LiCl) coordinates the 1,3-dicarbonyl intermediate, selectively enhancing the electrophilicity of the ketone carbon. This directs the initial nucleophilic attack of the primary hydrazine nitrogen to the correct position, pushing the regioselectivity ratio to >50:1[3].

Q2: How do I prevent N-alkylation or oxidation at the pyrrolidine secondary amine during the Knorr cyclization?

The Causality: The secondary amine on the pyrrolidine ring is highly nucleophilic. Under the thermal and acidic conditions required for pyrazole cyclization, this unprotected amine can undergo intermolecular amidation, oligomerization, or oxidation, leading to a complex impurity profile. The Solution: Employ a protecting group strategy[2]. You must use Boc-protected (pyrrolidin-2-ylmethyl)hydrazine. The tert-butyloxycarbonyl (Boc) group effectively shields the secondary amine during the harsh cyclization step. Once the stable pyrazole core is formed, the Boc group can be quantitatively removed using HCl in dioxane.

Q3: What causes the persistence of uncyclized hydrazone intermediates during scale-up, and how can I drive the reaction to completion?

The Causality: Scale-up fundamentally alters heat and mass transfer parameters[4]. The intramolecular cyclization step (attack of the secondary hydrazine nitrogen on the ester) requires overcoming a significant activation energy barrier. In larger vessels, insufficient heat distribution can stall the reaction at the linear hydrazone intermediate. The Solution: Acid catalysis is mandatory to lower the activation barrier. Lowering the pH (e.g., using acetic acid as a solvent or adding catalytic p-toluenesulfonic acid) protonates the ester oxygen, activating the carbonyl carbon for nitrogenous attack and driving the dehydration step forward[5].

Q4: How do I manage the exothermic hazards and colored impurities during the hydrazine addition?

The Causality: The initial condensation between the hydrazine and the dicarbonyl is highly exothermic. In batch reactors, poor heat dissipation leads to localized hot spots, which promote the degradation of the hydrazine into colored (yellow/red) diazene impurities[4]. The Solution: Transition the initial addition step to a controlled, extended dosing protocol (e.g., dropwise over 5–10 hours) with active jacket cooling, or utilize continuous flow chemistry to ensure instantaneous heat dissipation[4].

II. Quantitative Data Presentation

The table below summarizes the impact of optimizing reaction parameters on the yield and purity of the target molecule.

ScaleSolvent / AdditiveTemperature ProfileProtecting GroupRegioselectivity (3-tBu : 5-tBu)Overall Yield
5 g (Bench)Ethanol / None25 °C RefluxNone2.5 : 142% (High oligomers)
50 g (Pilot)Ethanol / None25 °C RefluxBoc3.0 : 161%
500 g (Scale-up)Acetic Acid / None25 °C 80 °CBoc4.5 : 168%
500 g (Optimized) EtOH + AcOH / LiCl 0 °C 80 °C Boc > 50 : 1 88% (High purity)

III. Experimental Protocol: Optimized Scale-Up Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Kinetically Controlled Hydrazone Formation

  • Charge a jacketed reactor with ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv) and anhydrous ethanol (5 volumes).

  • Add anhydrous LiCl (0.5 equiv) and stir until complete dissolution[3].

  • Cool the reactor jacket to 0 °C.

  • Prepare a solution of N-Boc-(pyrrolidin-2-ylmethyl)hydrazine (1.05 equiv) in ethanol (2 volumes).

  • Dose the hydrazine solution into the reactor over 4 hours, maintaining the internal temperature below 5 °C to prevent thermal degradation[4].

  • IPC Checkpoint: Analyze via TLC/HPLC. The starting dicarbonyl should be consumed, and a single new spot (the linear hydrazone) should be visible.

Step 2: Acid-Catalyzed Cyclization

  • To the hydrazone mixture, add glacial acetic acid (2 volumes) to lower the pH and activate the ester[5].

  • Ramp the internal temperature to 80 °C over 2 hours.

  • Hold at 80 °C for 12 hours. The acidic environment will drive the intramolecular cyclization and subsequent dehydration[1].

  • IPC Checkpoint: HPLC must show >95% conversion of the hydrazone to the Boc-protected pyrazole.

  • Cool to 20 °C, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated aqueous NaHCO3 to remove acetic acid. Isolate the organic layer.

Step 3: Deprotection and Isolation

  • Dissolve the crude Boc-protected pyrazole in 1,4-dioxane (4 volumes).

  • Slowly add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 4 hours.

  • The final product, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, will precipitate as the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

IV. Mechanistic Pathway & Workflow Visualization

PyrazoleSynthesis SM Ethyl Pivaloylacetate + Boc-Hydrazine Cond Kinetic Control (0-5 °C) LiCl Additive SM->Cond Hydrazone Hydrazone Intermediate (Self-Validating Checkpoint) Cond->Hydrazone Cyclization Acid-Catalyzed Cyclization (Heat, pH < 4) Hydrazone->Cyclization Major Boc-3-(tert-butyl) Regioisomer (Major) Cyclization->Major Directed Attack (>50:1 ratio) Minor Boc-5-(tert-butyl) Regioisomer (Minor) Cyclization->Minor Steric Clash Deprotect Boc Deprotection (HCl/Dioxane) Major->Deprotect Final 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl) -1H-pyrazol-5-ol Deprotect->Final

Fig 1: Regioselective Knorr pyrazole synthesis pathway with kinetic control and Boc-protection.

V. References

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir Source: ACS Publications URL:[Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol Source: MDPI URL:[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL Source: NIH / PMC URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Purity Validation: LC-MS Analysis of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development teams struggling to validate the purity of complex, multi-functional pharmaceutical intermediates. A classic example of such a challenging molecule is 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol .

When teams default to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for this compound, they inevitably encounter erratic peak shapes, poor sensitivity, and irreproducible purity calculations. In this guide, I will deconstruct the physicochemical causality behind these failures, objectively compare analytical alternatives, and provide a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol grounded in the latest ICH Q2(R2) guidelines[1].

The Chemical Challenge: Deconstructing the Molecule

To understand why an analytical method succeeds or fails, we must first interrogate the molecule's structural motifs:

  • The Pyrrolidine Ring (Basic Amine): The secondary amine in the pyrrolidin-2-ylmethyl moiety is highly basic (pKa ~9–10). In standard reversed-phase chromatography, this basic nitrogen interacts strongly with unendcapped, residual silanol groups on the silica stationary phase, causing severe peak tailing and carryover[2].

  • The 1H-pyrazol-5-ol Core (Weak Chromophore & Tautomerism): Pyrazoles lack the extended π -conjugation required for strong UV absorbance. Furthermore, the 5-hydroxyl group allows the molecule to undergo keto-enol tautomerism (shifting to a pyrazolone form). This dynamic state further broadens chromatographic peaks and dilutes the already weak UV signal[3].

  • The tert-Butyl Group (Steric Bulk): This highly lipophilic patch creates a stark polarity contrast against the hydrophilic pyrazole-pyrrolidine core, giving the molecule amphoteric/zwitterionic-like behavior depending on the mobile phase pH.

Because of the weak chromophore, area-normalization methods in HPLC-UV will wildly misrepresent purity. An impurity with a strong chromophore (e.g., a conjugated synthetic precursor) will appear as a massive peak, while the target compound will be barely detectable. Therefore, LC-MS is not just an option; it is a mechanistic necessity for this class of complex intermediates[4].

Objective Comparison: LC-MS vs. HPLC-UV vs. qNMR

To justify the transition to LC-MS, we must evaluate it against the traditional alternatives. The table below summarizes the quantitative performance data for validating the purity of pyrazole-derived pharmaceutical intermediates[3][5].

Validation Parameter (ICH Q2(R2))HPLC-UVQuantitative NMR (qNMR)LC-MS/MS (ESI+)
Primary Detection Mechanism UV Absorbance (Photons)Nuclear Magnetic ResonanceMass-to-Charge Ratio ( m/z )
Limit of Detection (LOD) ~50 – 100 ng/mL~1 – 5 µg/mL~0.1 – 1 ng/mL
Specificity / Selectivity Poor (High risk of co-elution)Moderate (Overlapping shifts)Excellent (Mass isolation)
Linearity ( R2 ) > 0.995> 0.990> 0.999
Matrix Interference HighLowLow (via MRM filtering)
Suitability for this Analyte Fails (Weak Chromophore)Passable (For macro-purity)Optimal (Trace validation)
Visualizing the Analytical Decision Strategy

Workflow Start Crude Synthesis Mixture (Amphoteric Intermediate) HPLC HPLC-UV Analysis (Fails: Weak UV Absorbance) Start->HPLC NMR qNMR Analysis (Fails: Cannot detect <0.1% impurities) Start->NMR LCMS LC-MS/MS Analysis (Optimal: High Sensitivity & Specificity) Start->LCMS HPLC->LCMS Pivot due to tailing NMR->LCMS Pivot due to LOD Valid ICH Q2(R2) Validation (LOD, LOQ, Linearity, Precision) LCMS->Valid Result Certified Purity >99.5% (Ready for API Synthesis) Valid->Result

Fig 1: Analytical decision workflow for pyrazole-pyrrolidine intermediate purity validation.

Self-Validating Experimental Protocol: LC-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific physicochemical purpose to overcome the challenges outlined in Section 1.

Phase 1: Sample Preparation

Causality: We must ensure the analyte is fully dissolved and the basic pyrrolidine nitrogen is pre-protonated to guarantee consistent ionization in the MS source.

  • Accurately weigh 1.0 mg of the 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol sample.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 100 ng/mL using a diluent of Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid .

  • Self-Validation Check: Prepare a blank diluent injection to ensure no background interference at the target m/z .

Phase 2: Chromatographic Separation

Causality: To prevent the secondary amine from binding to residual silanols (which causes peak tailing), we use a highly end-capped column and an acidic mobile phase[2].

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent mixed-mode column.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7, ensures pyrrolidine is fully ionized).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 7.0 min: Hold at 95% B (Flushes lipophilic tert-butyl impurities)

    • 7.0 - 7.1 min: Return to 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

Phase 3: Mass Spectrometry (ESI+) Parameters

Causality: The basic nitrogen makes this molecule an ideal candidate for Positive Electrospray Ionization (ESI+).

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, and Full Scan ( m/z 100-500) for general impurity profiling.

  • Precursor Ion: [M+H]+ (Calculate exact mass based on formula C12​H21​N3​O ).

Ionization Sample Elution from BEH C18 Column ESI ESI(+) Source Protonation of Pyrrolidine Sample->ESI Quad1 Q1: Precursor Selection [M+H]+ Isolation ESI->Quad1 CID Q2: Collision Cell (Cleavage of tert-butyl) Quad1->CID Quad3 Q3: Product Ion Detection (MRM) CID->Quad3

Fig 2: LC-MS/MS electrospray ionization and fragmentation pathway for the target compound.

Aligning with ICH Q2(R2) Validation Standards

A method is only as good as its validation. Under the modernized ICH Q2(R2) guidelines[6], analytical procedures for release testing must demonstrate they are "fit for the intended purpose" across their lifecycle. For this LC-MS method, you must establish:

  • Specificity: Inject known potential genotoxic impurities (PGIs) and synthetic byproducts. The mass spectrometer's MRM mode ensures that even if an impurity co-elutes chromatographically, it is separated by its unique m/z signature[5].

  • Linearity & Range: Prepare calibration standards from 1 ng/mL to 500 ng/mL. The R2 must be ≥0.999 . This proves the MS detector is not saturated and accurately reflects the concentration of the intermediate.

  • Accuracy (Recovery): Spike known quantities of the intermediate into a simulated matrix at 80%, 100%, and 120% of the target concentration. Recovery should fall tightly between 98.0% and 102.0%[5].

  • Precision: Perform six replicate injections of the 100 ng/mL standard. The Relative Standard Deviation (RSD) of the peak areas must be <2.0% to confirm the stability of the ESI source and the reproducibility of the injection volume.

Conclusion

Validating the purity of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol requires analytical tools that align with its specific chemical behavior. HPLC-UV is fundamentally mismatched for this task due to the molecule's basicity and lack of a strong chromophore. By implementing the LC-MS/MS protocol outlined above, development teams can achieve the sensitivity, specificity, and ICH Q2(R2) compliance required to confidently advance this intermediate through the pharmaceutical pipeline.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

This document provides essential safety protocols and logistical guidance for the handling and disposal of the novel research compound, 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol. As a specific Safety Data Sheet (SDS) for this compound is not yet available, the recommendations herein are synthesized from the known hazard profiles of its core structural motifs: pyrazole and pyrrolidine.[1] This guide adopts a conservative approach, treating the compound as potentially hazardous and urging strict adherence to the outlined procedures to ensure the safety of all laboratory personnel.

Hazard Assessment: A Synthesis of Structural Analogues

The potential hazards of 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol are inferred from the toxicological data of its constituent chemical families. Pyrazole derivatives are frequently cited as causing skin and serious eye irritation, with some being harmful if swallowed.[2][3][4][5] The pyrrolidine moiety is associated with more severe hazards, including high flammability, acute toxicity if swallowed or inhaled, and the potential to cause severe skin burns and eye damage.[6][7]

Therefore, users must handle this compound with the assumption that it possesses a combination of these hazardous properties.

Hazard ClassPotential EffectRationale based on Structural MoietiesCitations
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Pyrazole and pyrrolidine derivatives are classified for acute oral toxicity. Pyrrolidine is also a known inhalation hazard.[3][4][6][7]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Both parent structures are known skin irritants, with pyrrolidine capable of causing corrosive burns.[3][5][6]
Eye Damage/Irritation May cause serious eye irritation or damage.A consistent warning across nearly all pyrazole and pyrrolidine analogue data sheets.[2][3][5][6][8]
Respiratory Irritation May cause respiratory irritation upon inhalation.A noted hazard for some pyrazole compounds.[3][5]
Flammability Vapors may form flammable mixtures with air.Pyrrolidine is a highly flammable liquid. While the final compound is a solid, this property warrants caution.[6][7][9]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling the compound.

  • Eye and Face Protection : To prevent contact with the eyes, which can lead to serious irritation or damage, tightly fitting safety goggles with side-shields are mandatory.[1][2][3] When there is a risk of splashing, such as when preparing solutions, a full-face shield must be worn over the safety goggles.[1][7][10]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile rubber gloves are a suitable first choice.[1] Gloves must be inspected for tears or punctures before each use and disposed of immediately after handling the compound.[2][7] Proper glove removal technique (without touching the outer surface) must be employed to avoid skin contact.[11]

    • Laboratory Coat : A flame-retardant lab coat is required to protect personal clothing and skin from contamination.[1][6]

    • Full Body Protection : For large-scale operations or in the event of a spill, a full chemical-resistant suit and protective boots may be necessary.[9][11]

  • Respiratory Protection : To minimize inhalation exposure, this compound must only be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1][12] If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[10][12]

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles / Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Operational and Disposal Plan

Strict adherence to the following operational and disposal procedures is mandatory for minimizing exposure and ensuring environmental safety.

Operational Plan: Handling Procedures
  • Engineering Controls : All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to keep airborne concentrations low.[3][12] The work area should be equipped with an eyewash station and a safety shower.[12][13]

  • Weighing : Use an analytical balance within the fume hood or a ventilated balance enclosure. Handle with non-sparking tools.[2]

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][7] Do not eat, drink, or smoke in the laboratory.[3][4] Contaminated clothing should be removed immediately and washed before reuse.[9][11]

Spill Management

In the event of a spill, evacuate non-essential personnel from the area.[9]

  • Containment : For small spills, cover with an inert absorbent material like vermiculite, dry sand, or earth.[9][14]

  • Collection : Wearing full PPE, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[2][13] Use spark-proof tools for collection.[2]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[15]

Disposal Plan: A Mandate for Caution

All waste materials contaminated with 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol must be treated as hazardous waste.[16] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination.[16][17]

  • Waste Segregation :

    • Solid Waste : Collect unused compound and any contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[15][16]

    • Liquid Waste : Collect solutions containing the compound in a separate, compatible, and sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[15]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol".[16]

  • Storage : Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[16]

  • Final Disposal : Arrange for disposal through a licensed hazardous waste disposal company.[17] Ensure compliance with all local, state, and federal regulations.[12][16]

Waste Disposal Workflow

Disposal_Workflow cluster_waste Waste Generation Start Waste Generated (Solid or Liquid) PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste Type PPE->Segregate Solid Solid Waste (Unused chemical, contaminated items) SolidContainer Collect in Labeled Solid Hazardous Waste Container Solid->SolidContainer Liquid Liquid Waste (Solutions containing compound) LiquidContainer Collect in Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Segregate->Solid Solid Segregate->Liquid Liquid Store Store Securely in Designated Hazardous Waste Area SolidContainer->Store LiquidContainer->Store Dispose Arrange Pickup by Licensed Waste Disposal Company Store->Dispose

Caption: Decision workflow for the proper disposal of chemical waste.

References

  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem. (URL: )
  • PYRROLIDINE FOR SYNTHESIS - Loba Chemie. (URL: )
  • Pyrazole SDS, 288-13-1 Safety D
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • Pyrazole - AK Scientific, Inc. (URL: )
  • Pyrazole - Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide - Cole-Parmer. (URL: )
  • SAFETY D
  • 5 - Safety D
  • SAFETY D
  • Pyrrolidine - Apollo Scientific. (URL: )
  • Safety d
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemicals India. (URL: )
  • Proper Disposal of 4-(Thiophen-2-yl)
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. (URL: )
  • Safety D
  • Safety D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Reactant of Route 2
3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.